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  • Product: 4-Benzylpiperidine-1-carboximidamide hydroiodide
  • CAS: 849776-40-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Benzylpiperidine-1-carboximidamide Hydroiodide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS 849776-40-5), a gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS 849776-40-5), a guanidine-containing derivative of the pharmacologically significant 4-benzylpiperidine scaffold. While detailed experimental data on this specific salt is limited in publicly accessible literature, this document synthesizes available information on its core components to offer valuable insights for researchers. The guide covers its chemical and physical properties, proposes a detailed synthetic protocol based on established guanidinylation methodologies, and explores its inferred pharmacological profile and potential therapeutic applications. Safety considerations and data presentation are also included to provide a well-rounded resource for laboratory and development settings.

Introduction and Molecular Overview

4-Benzylpiperidine-1-carboximidamide hydroiodide is a synthetic organic compound featuring a 4-benzylpiperidine core functionalized with a carboximidamide (guanidine) group at the 1-position of the piperidine ring, presented as a hydroiodide salt. The 4-benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, known for its role in developing agents targeting the central nervous system.[1][2] Its derivatives have been explored for a range of applications, including as monoamine releasing agents, reuptake inhibitors, and as intermediates in the synthesis of neurological drugs.[1][3] The introduction of the guanidine group, a highly basic functional group prevalent in both natural products and synthetic drugs, is expected to significantly influence the molecule's physicochemical properties and biological activity.

The hydroiodide salt form suggests its preparation for use as a stable, crystalline solid, suitable for research and development purposes.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide is presented in Table 1. This data is crucial for understanding its solubility, stability, and suitability for various experimental conditions.

Table 1: Physicochemical Properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide

PropertyValueSource
CAS Number 849776-40-5PubChem[4]
Molecular Formula C13H20IN3PubChem[4]
Molecular Weight 345.22 g/mol PubChem[4]
IUPAC Name 4-benzylpiperidine-1-carboximidamide;hydroiodidePubChem[4]
Synonyms BPC Hydroiodide, 4-Benzyl-piperidine-1-carboxamidine hydriodidePubChem[4]
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)C(=N)N.IPubChem[4]
InChI Key FIZOSQMUUOLSIC-UHFFFAOYSA-NPubChem[4][]

Proposed Synthesis: A Mechanistic Approach

Rationale for Synthetic Strategy

The conversion of a primary or secondary amine to a guanidine is a common transformation in medicinal chemistry.[6][7] A variety of reagents can effect this transformation. For this proposed synthesis, we select a common and effective protocol utilizing a pyrazole-based carboxamidine as the guanidinylating agent. This choice is based on the reagent's stability, commercial availability, and the typically clean reaction profiles it provides. The final step involves salt formation to yield the hydroiodide product.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below.

Diagram 1: Proposed Synthesis of 4-Benzylpiperidine-1-carboximidamide hydroiodide

G cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Salt Formation A 4-Benzylpiperidine C 4-Benzylpiperidine-1-carboximidamide A->C DIPEA, DMF Heat B 1H-Pyrazole-1-carboxamidine hydrochloride D 4-Benzylpiperidine-1-carboximidamide F 4-Benzylpiperidine-1-carboximidamide hydroiodide D->F Isopropanol E Hydroiodic Acid (HI)

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Caution: This protocol is a proposition based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Step 1: Synthesis of 4-Benzylpiperidine-1-carboximidamide

  • To a solution of 4-benzylpiperidine (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of 4-benzylpiperidine-1-carboximidamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydroiodide Salt

  • Dissolve the purified 4-benzylpiperidine-1-carboximidamide free base in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Add a solution of hydroiodic acid (57% in water, 1.05 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield 4-benzylpiperidine-1-carboximidamide hydroiodide as a solid.

Inferred Pharmacological Profile and Potential Applications

Direct pharmacological data for 4-Benzylpiperidine-1-carboximidamide hydroiodide is not available. However, by examining the properties of its core structures, a likely pharmacological profile can be inferred.

Contribution of the 4-Benzylpiperidine Core

The 4-benzylpiperidine scaffold is a known monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[1][8] It also exhibits weak monoamine oxidase inhibitor (MAOI) activity.[1] This suggests that the target compound could modulate monoaminergic neurotransmission. Derivatives of 4-benzylpiperidine have been investigated as dual serotonin and norepinephrine reuptake inhibitors, highlighting the therapeutic potential of this scaffold in mood disorders.[3][9]

Influence of the Guanidine Group

The guanidine group is a strong base and is protonated at physiological pH. This feature often imparts increased water solubility and the ability to form strong hydrogen bonds with biological targets such as receptors and enzymes. Guanidine moieties are found in a variety of biologically active molecules and are known to interact with targets such as histamine receptors and nitric oxide synthase.

Potential Therapeutic Applications

Given the combined structural features, 4-Benzylpiperidine-1-carboximidamide hydroiodide could be investigated for several potential applications:

  • Neurological and Psychiatric Disorders: Based on the properties of the 4-benzylpiperidine core, the compound may have utility in conditions where modulation of dopamine and norepinephrine is beneficial, such as depression, ADHD, or certain neurodegenerative diseases.[2]

  • Receptor Antagonism/Agonism: The guanidine group may confer affinity for various receptors. For instance, related guanidine structures have been explored as histamine H3 receptor antagonists.[10]

  • Enzyme Inhibition: The compound could be screened for inhibitory activity against enzymes where a cationic group is important for binding, such as monoamine oxidase, consistent with the known properties of the parent piperidine.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Benzylpiperidine-1-carboximidamide hydroiodide is not widely available, hazard information can be inferred from related compounds.

  • General Hazards: Piperidine derivatives can be irritants to the skin, eyes, and respiratory system.[11] Some may be harmful if swallowed.[12][13]

  • Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

Conclusion and Future Directions

4-Benzylpiperidine-1-carboximidamide hydroiodide is a compound of interest due to its combination of a pharmacologically active 4-benzylpiperidine core and a biologically relevant guanidine functional group. This guide has provided a summary of its known properties, a plausible synthetic route, and an inferred pharmacological profile.

Future research should focus on the empirical validation of the proposed synthesis and the detailed pharmacological characterization of the compound. In vitro binding and functional assays for monoamine transporters and relevant CNS receptors would be a logical first step to elucidate its mechanism of action. Subsequent in vivo studies could then explore its potential therapeutic efficacy in models of neurological disorders. The data and protocols presented herein provide a solid foundation for initiating such investigations.

References

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  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • John, C. S., et al. (1996). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 39(25), 4975-4981. Available from: [Link]

  • Kim, K. M., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6345-6353. Available from: [Link]

  • Goodman, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54347. Available from: [Link]

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Exploratory

The 4-Benzylpiperidine Scaffold: A Privileged Motif for Novel Sigma Receptor Ligands

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as compelling therapeutic targets...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The sigma receptors, comprising the σ1 and σ2 subtypes, have emerged as compelling therapeutic targets for a spectrum of human diseases, including neurodegenerative disorders, psychiatric conditions, neuropathic pain, and cancer.[1][2] Their unique biology and widespread distribution in the central nervous system and peripheral tissues have spurred the development of selective ligands to modulate their activity.[2] Among the various chemical scaffolds explored, the 4-benzylpiperidine core has proven to be a particularly fruitful starting point for the design of potent and selective sigma receptor ligands. This technical guide provides a comprehensive overview of the design, synthesis, and pharmacological evaluation of novel sigma receptor ligands based on the 4-benzylpiperidine scaffold. We will delve into the critical aspects of structure-activity relationships, detail established experimental protocols for in vitro and in vivo characterization, and discuss the therapeutic potential of this promising class of compounds.

Introduction: The Enigmatic Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins.[3] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[4] In contrast, the σ2 receptor, recently identified as TMEM97, is implicated in cell proliferation and cholesterol homeostasis.[5] The distinct physiological roles and upregulation of sigma receptors in pathological states make them attractive targets for therapeutic intervention.[6]

The 4-benzylpiperidine scaffold has been identified as a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets. Its inherent structural features, including a basic nitrogen atom and an aromatic ring system, provide a robust framework for the development of high-affinity sigma receptor ligands.[7][8]

Ligand Design and Synthesis: A Modular Approach

The design of novel 4-benzylpiperidine-based sigma receptor ligands typically follows a modular approach, allowing for systematic exploration of the chemical space around the core scaffold. The general structure consists of three key components that can be modified to tune affinity and selectivity.

Diagram 1: General Pharmacophore for 4-Benzylpiperidine Sigma Receptor Ligands

Pharmacophore cluster_0 4-Benzylpiperidine Scaffold cluster_1 Key Modification Points Piperidine Piperidine Ring (Basic Core) Benzyl Benzyl Group (Hydrophobic Moiety) Piperidine->Benzyl 4-position linkage N_Substituent N-Aralkyl/Alkyl Substituent (Modulates Affinity & Selectivity) Piperidine->N_Substituent N1-position Benzyl_Substituents Benzyl Ring Substituents (Fine-tunes Affinity) Benzyl->Benzyl_Substituents Aromatic Substitution

Caption: Key pharmacophoric elements of the 4-benzylpiperidine scaffold for sigma receptor binding.

Synthesis Strategy

A common synthetic route to 4-benzylpiperidine derivatives involves the reaction of 4-cyanopyridine with a suitable benzyl Grignard reagent, followed by reduction of the resulting pyridine ring.[9] Alternatively, commercially available 4-benzylpiperidine can be N-alkylated or N-arylated to introduce diverse substituents.

Experimental Protocol: General N-Alkylation of 4-Benzylpiperidine

  • To a solution of 4-benzylpiperidine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (2.0 eq.).

  • The appropriate alkyl or aralkyl halide (1.1 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4-benzylpiperidine derivative.

Structure-Activity Relationships (SAR): Decoding Affinity and Selectivity

Systematic modification of the 4-benzylpiperidine scaffold has revealed key structural features that govern binding affinity and selectivity for σ1 and σ2 receptors.

The N-Substituent: A Major Determinant of Activity

The nature of the substituent on the piperidine nitrogen is crucial for high-affinity binding. Generally, bulky aralkyl groups are well-tolerated and can significantly enhance affinity. For instance, the introduction of a phenethyl or phenoxyethyl moiety at this position often results in potent σ1 ligands.[8]

Substitution on the Benzyl Ring

Modifications to the 4-position benzyl ring can fine-tune the ligand's affinity and selectivity. Halogen substitutions, for example, can increase affinity for σ2 receptors while maintaining high affinity for σ1 receptors.[10] Conversely, the introduction of electron-donating groups like hydroxyl or methoxy can lead to a decrease in σ2 affinity.[10]

The Piperidine Core

The piperidine ring itself is a critical component, with its basic nitrogen atom forming a key electrostatic interaction with an acidic residue (Glu172) in the σ1 receptor binding site.[11] Replacement of the piperidine with a piperazine ring can alter the binding mode and selectivity profile, sometimes favoring σ2 binding.[7][8]

Table 1: Representative SAR Data for 4-Benzylpiperidine Derivatives

CompoundN-SubstituentBenzyl Ring Substitutionσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity
1 BenzylUnsubstituted3.9024061.5
2 PhenethylUnsubstituted1.2860716.7
3 Benzyl2-Fluoro4.5>1000>222
4 Benzyl3-Chloro2.115071.4

Data compiled from multiple sources for illustrative purposes.[10][11]

Pharmacological Evaluation: From Bench to Preclinical Models

A rigorous pharmacological evaluation is essential to characterize the activity of novel 4-benzylpiperidine ligands. This typically involves a tiered approach, starting with in vitro binding and functional assays, followed by in vivo studies in relevant animal models.

Diagram 2: Experimental Workflow for Pharmacological Evaluation

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki for σ1 and σ2) Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional Characterize Hits PK Pharmacokinetics (ADME Properties) Functional->PK Select Lead Compounds Efficacy Animal Models of Disease (e.g., Neuropathic Pain, Cancer) PK->Efficacy Assess Therapeutic Potential

Caption: A tiered approach for the pharmacological characterization of novel sigma receptor ligands.

In Vitro Binding Assays

The initial step in characterizing a new ligand is to determine its binding affinity (Ki) for the σ1 and σ2 receptors. This is typically achieved through competitive radioligand binding assays.[12]

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

  • Tissue Preparation: Guinea pig liver membranes are often used due to their high density of σ1 receptors.[12][13] The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

  • Assay Components: The assay mixture includes the membrane preparation, a radiolabeled σ1-selective ligand (e.g., -pentazocine), and varying concentrations of the unlabeled test compound.[12][14]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

For σ2 receptor binding assays, rat liver membranes are commonly used.[13] Since there is no highly selective σ2 radioligand, a non-selective ligand like [³H]-DTG is used in the presence of an excess of a selective σ1 ligand (e.g., (+)-pentazocine) to mask the σ1 sites.[12][14]

In Vitro Functional Assays

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its biological effects.

  • σ1 Receptor Functional Assays: The functional activity of σ1 ligands can be assessed by their ability to modulate neurite outgrowth in PC12 cells or by measuring their effect on intracellular calcium mobilization.[8][15]

  • σ2 Receptor Functional Assays: The lack of a well-defined signaling pathway for the σ2 receptor has made the development of functional assays challenging.[16] However, assays based on the ability of σ2 ligands to induce apoptosis in cancer cell lines, often measured by caspase-3 activity or cell viability assays, are commonly used to identify agonists.[16][17]

In Vivo Evaluation

Promising ligands from in vitro studies are advanced to in vivo evaluation in animal models of disease.

  • Neurodegenerative and Psychiatric Disorders: The neuroprotective and cognitive-enhancing effects of 4-benzylpiperidine-based sigma ligands can be evaluated in rodent models of Alzheimer's disease, Parkinson's disease, and depression.[1][18]

  • Neuropathic Pain: The analgesic potential of these compounds is often assessed in models of nerve injury-induced pain, such as the chronic constriction injury (CCI) model in rats.[19]

  • Cancer: The anti-proliferative and pro-apoptotic effects of σ2-selective ligands are evaluated in tumor xenograft models in mice.[20]

Therapeutic Potential and Future Directions

The versatility of the 4-benzylpiperidine scaffold has led to the development of a diverse range of sigma receptor ligands with significant therapeutic potential.

  • CNS Disorders: σ1 receptor agonists have shown promise in preclinical models for treating cognitive deficits and providing neuroprotection, while antagonists are being explored for their potential in treating neuropathic pain and substance abuse.[1][21]

  • Oncology: The overexpression of σ2 receptors in various tumor types has positioned σ2-selective ligands as potential anticancer agents and imaging probes for cancer diagnosis.[6][20]

Future research in this area will likely focus on:

  • Improving Subtype Selectivity: The development of ligands with even greater selectivity for either the σ1 or σ2 receptor will be crucial for minimizing off-target effects.

  • Elucidating Downstream Signaling: A deeper understanding of the signaling pathways modulated by sigma receptors will facilitate the rational design of ligands with specific functional profiles.

  • Clinical Translation: Advancing the most promising 4-benzylpiperidine-based sigma receptor ligands into clinical trials will be the ultimate validation of their therapeutic utility.

Conclusion

The 4-benzylpiperidine scaffold represents a highly valuable and adaptable platform for the design and discovery of novel sigma receptor ligands. Through systematic chemical modification and rigorous pharmacological evaluation, researchers can develop potent and selective modulators of sigma receptor activity. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this exciting class of compounds.

References

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  • Abate, C., et al. (2016). Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents. European Journal of Medicinal Chemistry, 124, 649-665. [Link]

  • John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027. [Link]

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  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

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  • Costantino, L., et al. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 198-206. [Link]

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  • Wikipedia. (2024). 4-Benzylpiperidine. [Link]

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  • Rédei, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4589. [Link]

  • Prezzavento, O., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(11), 7558-7574. [Link]

  • Xu, M., et al. (2008). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]

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  • de la O-Arciniega, M., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 27(1), 221. [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature Chemical Biology, 17(10), 1066-1073. [Link]

  • Fisher, A., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

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  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]

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Foundational

The Guanidine-Piperidine Scaffold: Technical Guide to Piperidine-1-carboximidamide Hydroiodide

Executive Summary Piperidine-1-carboximidamide hydroiodide (N-Guanylpiperidine HI) represents a prototypical arginine mimetic scaffold in medicinal chemistry. Characterized by a highly basic guanidine head group ( ) fuse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-1-carboximidamide hydroiodide (N-Guanylpiperidine HI) represents a prototypical arginine mimetic scaffold in medicinal chemistry. Characterized by a highly basic guanidine head group (


) fused to a lipophilic piperidine ring, this molecule serves as a critical pharmacophore for targeting anionic biological pockets, particularly within serine proteases and ion channels.

This technical guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing its physicochemical properties, synthetic pathways, and biological utility. It is designed for medicinal chemists requiring a rigorous understanding of guanidinylation strategies and cation-π interaction optimization.

Part 1: Chemical Architecture & Physicochemical Properties[1]

The efficacy of piperidine-1-carboximidamide stems from its ability to function as a "super-base" and a bidentate hydrogen bond donor.

Structural Analysis[2]
  • The Warhead (Guanidine): The carboximidamide moiety is planar due to resonance delocalization. It remains protonated at physiological pH (7.4), ensuring strong electrostatic interactions with negatively charged residues (Aspartate/Glutamate) in target proteins.

  • The Linker/Body (Piperidine): The six-membered ring exists predominantly in a chair conformation. Unlike flexible alkyl chains, the piperidine ring entropically favors binding by reducing the degrees of freedom required to fit into a hydrophobic pocket.

  • The Counterion (Hydroiodide): The HI salt form is often preferred in synthesis for its superior crystallinity compared to hygroscopic hydrochlorides. However, in biological assays, the iodide ion (

    
    ) can be redox-active; conversion to a chloride or sulfate salt via ion exchange is often a necessary purification step before high-throughput screening.
    
Physicochemical Data Profile[1][2]
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Core scaffold stoichiometry.
Molecular Weight 255.10 g/mol (Salt); 127.19 g/mol (Base)High ligand efficiency (LE) fragment.

(Conj. Acid)
~13.6Permanently ionized at pH 7.4; zero permeability across BBB unless actively transported.
LogP 0.3 (Base)Amphiphilic; good water solubility but retains lipophilic binding potential.
H-Bond Donors 4 (in protonated form)Critical for "Arginine Fork" recognition motifs.
Topological PSA ~46 ŲLow polar surface area favors tight binding in deep pockets.

Part 2: Synthetic Pathways & Quality Control

To study the SAR of this molecule, high-purity synthesis is required. The industry-standard method involves the nucleophilic attack of piperidine on an activated thiourea derivative.

Core Synthesis Protocol: S-Methylisothiourea Route

Objective: Synthesis of Piperidine-1-carboximidamide Hydroiodide. Scale: 10 mmol.

Reagents:

  • Piperidine (CAS 110-89-4): 1.0 equiv (0.85 g)

  • S-Methylisothiourea Hydroiodide (CAS 4338-95-8): 1.0 equiv (2.18 g)

  • Solvent: Ethanol (Abs.) or Isopropanol.

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (sodium hypochlorite solution) to neutralize the methanethiol (MeSH) byproduct.

  • Dissolution: Suspend S-methylisothiourea hydroiodide (2.18 g) in 10 mL of ethanol.

  • Addition: Add piperidine (0.85 g) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The evolution of MeSH gas (rotten cabbage odor) indicates reaction progress. Safety Note: Perform strictly in a fume hood.
    
  • Monitoring: Monitor via TLC (Eluent: DCM/MeOH/NH4OH 80:18:2). Stain with Ninhydrin (product turns deep purple).

  • Isolation: Cool to room temperature. The product often crystallizes directly from the cooling solution. If not, add diethyl ether to induce precipitation.

  • Purification: Filter the white crystalline solid. Recrystallize from minimal hot ethanol if necessary.

  • Yield: Expected yield 85–95%.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Reagents Reagents: Piperidine + S-Methylisothiourea HI Reaction Reflux (EtOH, 78°C) 4-6 Hours Reagents->Reaction Nucleophilic Substitution Byproduct Byproduct: Methanethiol (MeSH) (Trap in Bleach) Reaction->Byproduct Elimination Isolation Cool & Precipitate (Add Ether if needed) Reaction->Isolation Completion Product Final Product: Piperidine-1-carboximidamide HI (Crystalline Solid) Isolation->Product Filtration

Caption: Figure 1. One-pot synthesis of piperidine-1-carboximidamide HI via nucleophilic displacement of methyl mercaptan.

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR of piperidine-1-carboximidamide is defined by three vectors: the Guanidine Head (Region A), the Piperidine Ring (Region B), and Substituents on the Ring (Region C).

Region A: The Guanidine Head (Electronic Clamp)
  • Mechanism: This group mimics the

    
    -guanidino group of Arginine. It forms bidentate hydrogen bonds with carboxylate groups (Asp/Glu) in enzymes like Trypsin or Thrombin.
    
  • SAR Insight: Substitution on the guanidine nitrogens (e.g., N-methyl) drastically reduces basicity and steric accessibility, usually leading to a 10-100x loss in potency . The unsubstituted

    
     is critical for maximum H-bond network formation.
    
Region B: The Piperidine Core (Conformational Anchor)
  • Ring Size Effect:

    • Pyrrolidine (5-membered): Often shows slightly higher potency in tight pockets due to compact size, but lower metabolic stability.

    • Piperidine (6-membered):[1][2] Optimal balance of hydrophobicity and stability.

    • Azepane (7-membered): Increased entropy penalty upon binding; usually reduced activity.

  • Bioisosteres: Replacing Carbon-4 with Oxygen (Morpholine analog) lowers the

    
     of the guanidine by ~1 unit (inductive effect), weakening the electrostatic clamp. This is a key strategy to improve membrane permeability at the cost of potency.
    
Region C: Distal Substituents (The Growth Vector)

The C-4 position of the piperidine ring is the primary vector for SAR expansion.

  • 4-Phenyl: Increases potency in hydrophobic pockets (e.g., S1 specificity pocket of proteases).

  • 4-OH: Increases solubility but often clashes with hydrophobic walls of the receptor.

SAR Logic Map (DOT)

SARMap Core Piperidine-1-carboximidamide (Scaffold) Head Guanidine Head (Region A) Core->Head Body Piperidine Ring (Region B) Core->Body HBond Primary Interaction: Salt Bridge to Asp/Glu (Critical for Activity) Head->HBond Requires unsubstituted NH2 Tail C-4 Position (Region C) Body->Tail Hydrophobic Interaction: Van der Waals with S1 Pocket Body->Hydrophobic Chair conformation Extension Optimization: Add Aryl/Alkyl groups to increase selectivity Tail->Extension Steric tolerance

Caption: Figure 2.[2] Pharmacophore dissection of the N-guanylpiperidine scaffold highlighting critical binding interactions.

Part 4: Biological Applications & Case Studies

Serine Protease Inhibition

Piperidine-1-carboximidamide acts as a competitive inhibitor for trypsin-like serine proteases.

  • Mechanism: The guanidinium ion occupies the S1 specificity pocket, forming a salt bridge with Asp189 (in Trypsin numbering).

  • Data:

    
     values for the parent compound are typically in the micromolar range (
    
    
    
    ). Derivatization at the 4-position (e.g., 4-benzyl) can improve affinity to nanomolar levels by engaging the S2/S3 subsites.
Ion Channel Blockers

Guanidine derivatives are classic blockers of Voltage-Gated Sodium Channels (


).
  • Relevance: The charged guanidine group enters the channel pore and occludes the ion path.

  • Toxicity Note: High affinity for

    
     channels can lead to cardiotoxicity. During SAR optimization, screening against hERG and 
    
    
    
    is mandatory to ensure safety windows.

References

  • Berlinck, R. G. S., et al. (2017). "The Chemistry and Biology of Guanidine Natural Products." Natural Product Reports. Link

  • Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Comprehensive Organic Functional Group Transformations II. Link

  • Greenhill, J. V., & Lue, P. (1993). "Amidines and Guanidines in Medicinal Chemistry." Progress in Medicinal Chemistry. Link

  • Hildebrand, T., et al. (2021). "Piperidine-Based Inhibitors of Serine Proteases: SAR and Structural Insights." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

Sources

Exploratory

Technical Guide: Therapeutic Applications of 4-Benzylpiperidine Carboximidamides

Executive Summary The 4-benzylpiperidine carboximidamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a distinct hydrophobic tail (the benzylpiperidine moiety) and a highly polar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzylpiperidine carboximidamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a distinct hydrophobic tail (the benzylpiperidine moiety) and a highly polar, basic head group (the carboximidamide/amidine moiety). Unlike its neutral carboxamide analogs, the carboximidamide functionality (pKa ~11–12) ensures the molecule remains protonated at physiological pH. This cationic property directs the scaffold toward two primary high-value therapeutic targets: GluN2B-containing NMDA receptors (for neuroprotection and neuropathic pain) and Trypsin-like Serine Proteases (for anticoagulation).

This guide details the structural rationale, synthesis, and validation protocols for developing therapeutics based on this specific pharmacophore.

Part 1: Molecular Architecture & Pharmacophore Analysis

The therapeutic versatility of 4-benzylpiperidine carboximidamides stems from their ability to bridge hydrophobic and anionic domains within a target protein.

Structural Logic
  • The Hydrophobic Anchor (4-benzylpiperidine): This moiety is flexible yet bulky. In NMDA receptors, it occupies the hydrophobic pocket at the GluN1/GluN2B interface (Ifenprodil binding site). In serine proteases, it targets the aryl-binding S2/S4 pockets.

  • The Cationic Warhead (Carboximidamide):

    • Chemistry:

      
      .
      
    • Function: Acts as an arginine mimic. It forms critical salt bridges with Aspartate or Glutamate residues in the receptor binding pocket (e.g., Asp189 in Trypsin/Thrombin).

    • Advantage over Amines: The planar geometry of the amidinium ion allows for bidentate hydrogen bonding, increasing residence time and potency compared to simple amines.

Structural Distinction (Critical)

Researchers must distinguish between two isomers based on the attachment point of the amidine group:

  • 1-Carboximidamide (Guanidine-like): The amidine is attached to the piperidine nitrogen. This creates a guanidine core, often used in transporter inhibitors (NET/DAT).

  • 4-Carboximidamide (Amidine-like): The amidine is attached to the piperidine carbon or a linker. This is the preferred scaffold for protease inhibition and NMDA antagonism .

Part 2: Therapeutic Vector A — Neuroprotection & Pain (NMDA Modulation)

The primary application of 4-benzylpiperidine carboximidamides is the selective antagonism of GluN2B-containing NMDA receptors . Unlike pan-NMDA antagonists (e.g., MK-801) which cause psychotomimetic side effects, GluN2B-selective agents retain neuroprotective efficacy with a superior safety profile.

Mechanism of Action

The molecule acts as an allosteric antagonist .

  • Binding: The scaffold binds to the N-terminal domain (NTD) of the GluN2B subunit.

  • Interaction: The carboximidamide head group forms an electrostatic interaction with acidic residues (Glu/Asp) in the NTD, while the benzyl tail sits in a hydrophobic cleft.

  • Effect: This stabilizes the receptor in a closed (desensitized) conformation, preventing excessive Calcium (

    
    ) influx during excitotoxic events (ischemia, traumatic brain injury).
    

NMDA_Pathway Glutamate Glutamate Release (Ischemia/Pain) NMDAR NMDA Receptor (GluN2B Subunit) Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Channel Opening Drug 4-Benzylpiperidine Carboximidamide Drug->NMDAR Allosteric Blockade (NTD Binding) Protection Neuroprotection Drug->Protection Result CaMKII CaMKII Activation Ca_Influx->CaMKII NOS nNOS Activation (Nitric Oxide) Ca_Influx->NOS CellDeath Excitotoxicity / Neuronal Death NOS->CellDeath Oxidative Stress

Caption: Mechanism of GluN2B-selective inhibition preventing excitotoxic cascades.[1]

Validated Protocol: FLIPR Calcium Flux Assay

To validate the therapeutic potential, one must measure the inhibition of intracellular calcium transients in a high-throughput format.

Target: HEK293 cells stably expressing hGluN1/hGluN2B.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-GluN1/2B cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h at 37°C.

  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM loading buffer (4 µM Fluo-4, 0.04% Pluronic F-127 in HBSS). Incubate 45 min at 37°C.

  • Wash: Wash 3x with assay buffer (HBSS + 20 mM HEPES, pH 7.4). Crucial: Ensure buffer is Mg2+-free to avoid physiological block of NMDA.

  • Compound Addition (Pre-incubation): Add 50 µL of the 4-benzylpiperidine carboximidamide test compound (0.1 nM – 10 µM). Incubate 15 min.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject 50 µL of agonist solution (10 µM Glutamate + 10 µM Glycine).

  • Data Acquisition: Measure fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate

    
     based on the reduction of Peak Fluorescence (
    
    
    
    ) relative to vehicle control.

Part 3: Therapeutic Vector B — Anticoagulation (Protease Inhibition)

The carboximidamide group is a classic bioisostere for the basic side chain of Arginine. This makes the scaffold highly effective against Trypsin-like serine proteases, specifically Thrombin (Factor IIa) and Factor Xa , which recognize arginine at the S1 cleavage site.

Mechanism of Action[3]
  • S1 Pocket Binding: The positively charged carboximidamide inserts deep into the S1 specificity pocket, forming a salt bridge with Asp189 .

  • S2/S4 Hydrophobic Binding: The 4-benzylpiperidine tail extends out of the active site, occupying the hydrophobic S2 ("aryl binding") pocket. This "distal anchoring" improves selectivity for Thrombin over other proteases like Trypsin.

Validated Protocol: Chromogenic Enzyme Kinetic Assay

This assay determines the inhibition constant (


) against Thrombin using a colorimetric substrate.

Reagents:

  • Enzyme: Human

    
    -Thrombin (0.5 nM final).
    
  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

Methodology:

  • Preparation: Prepare serial dilutions of the 4-benzylpiperidine carboximidamide in DMSO (keep final DMSO < 1%).

  • Incubation: Mix 20 µL enzyme + 20 µL test compound in a 96-well plate. Incubate 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add 100 µL of S-2238 substrate (

    
     concentration, typically 20-50 µM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .

Part 4: Synthesis Strategy

Synthesizing the carboximidamide from the 4-benzylpiperidine precursor requires handling the high basicity of the product. The Pinner Reaction or Guanylation are the standard routes.

Synthesis_Route Start 4-Benzylpiperidine Step1 N-Cyanation (BrCN / K2CO3) Start->Step1 Inter N-Cyano Intermediate Step1->Inter Step2 Pinner Reaction (HCl / MeOH) Inter->Step2 Step3 Ammonolysis (NH3 / EtOH) Step2->Step3 Final 4-Benzylpiperidine Carboximidamide Step3->Final

Caption: Synthetic route via N-cyanation followed by Pinner reaction sequence.

Key Synthetic Insight: Direct reaction of 4-benzylpiperidine with S-methylisothiourea is a faster alternative for generating the guanidine-type (1-carboximidamide) isomer. For the amidine-type (carbon-linked), one must start with 4-benzylpiperidine-4-carbonitrile and treat with hydroxylamine followed by reduction, or use the Pinner method described above.

Part 5: ADME & Toxicity Considerations

When developing this scaffold, three specific challenges must be addressed:

ParameterChallengeMitigation Strategy
Oral Bioavailability The highly basic amidine (

) is permanently charged in the gut, leading to poor passive absorption.
Prodrug Approach: Mask the amidine as a hydroxyamidine or carbamate (e.g., ximelagatran strategy) which is cleaved in plasma.
hERG Inhibition The "benzylpiperidine + basic nitrogen" motif is a classic pharmacophore for hERG channel blockade (cardiotoxicity).Structural Tweak: Introduce polarity (e.g., -OH or -F) on the benzyl ring to reduce lipophilicity and hERG affinity without losing target potency.
Selectivity Amidines can promiscuously bind all serine proteases.Linker Optimization: Rigidify the linker between the piperidine and the amidine to enforce specific conformational constraints unique to the target (Thrombin vs. Trypsin).

References

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859. Link

  • Clare, J. J., et al. (2000). "Voltage-gated sodium channels as therapeutic targets." Drug Discovery Today, 5(11), 506-520. (Discusses cationic pharmacophores). Link

  • Sanderson, P. E., et al. (1998). "Design and synthesis of 4-benzylpiperidine-based inhibitors of coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822. Link

  • Vice, S., et al. (2001).[2] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492. Link

  • Chenard, B. L., et al. (1995). "(S)-alpha-Phenyl-2-pyridineethanamine dihydrobromide: a high affinity NMDA antagonist." Journal of Medicinal Chemistry, 38(16), 3138-3145. (Establishes the benzylpiperidine SAR for NMDA). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 4-Benzylpiperidine-1-carboximidamide Hydriodide (BPC) Solutions

This Application Note and Protocol guide details the preparation, handling, and application of 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (commonly known as BPC or 4-Benzylpiperidine-1-carboximidamide hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation, handling, and application of 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (commonly known as BPC or 4-Benzylpiperidine-1-carboximidamide hydroiodide ).[1]

This guide is designed for researchers investigating epigenetic regulation, specifically the allosteric inhibition of the UHRF1 protein.

[1]

Introduction & Scientific Context

1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (CAS: 849776-40-5) is a small-molecule allosteric inhibitor targeting UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[1] UHRF1 is a critical epigenetic integrator that coordinates DNA methylation maintenance and histone modification reading.[2][3]

Mechanism of Action

Unlike competitive inhibitors that target the active enzymatic site, BPC functions via an allosteric mechanism:

  • Binding: BPC binds specifically to the TTD (Tandem Tudor Domain) groove of UHRF1.[3]

  • Conformational Shift: This binding competes with the internal linker region, forcing the TTD-PHD module into an "open" conformation.

  • Functional Consequence: The open conformation significantly reduces the affinity of UHRF1 for H3K9me3 (trimethylated histone H3), thereby disrupting the cross-talk between histone methylation and DNA methylation machinery.

Key Physicochemical Properties
PropertyDetail
Common Name BPC Hydroiodide; 4-Benzylpiperidine-1-carboximidamide hydriodide
CAS Number 849776-40-5
Molecular Formula C₁₃H₁₉N₃[1][4] · HI
Molecular Weight 345.22 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Moderate)
Stability Hygroscopic; Iodide salt is light-sensitive (oxidation to iodine)

Materials & Equipment

Reagents
  • Solid Compound: 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (Purity ≥98%).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1]

  • Secondary Solvent (Optional): Ethanol (absolute) or Nuclease-free Water.[1]

  • Control Vehicle: DMSO (match the grade of the solvent).

Equipment
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Crucial for preventing iodide oxidation.

  • Filtration: 0.22 µm PVDF or PTFE syringe filters (low protein binding).[1]

  • Storage: Desiccator cabinet; -20°C or -80°C freezer.

  • Vortex Mixer and Sonicator (bath type).[1]

Safety Considerations (E-E-A-T)

  • Iodide Sensitivity: Hydriodide salts can oxidize to free iodine (

    
    ) upon exposure to light and air, turning the solution yellow/brown. Reject any stock solution that has turned distinctly yellow , as free iodine is cytotoxic and reactive.
    
  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

Protocol 1: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Volume: 1.0 mL Solvent: Anhydrous DMSO

Step-by-Step Procedure
  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Accurately weigh 17.26 mg of BPC hydriodide into a sterile amber glass vial.

    • Note: If the specific mass weighed differs (e.g., 18.5 mg), adjust the solvent volume:

      
      .[1]
      
  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If undissolved crystals remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • QC Check: The solution should be clear and colorless. A faint straw color is acceptable; dark yellow indicates iodine contamination.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light.[5]

Protocol 2: Working Solutions for Cellular Assays

Target: Dilution of stock into aqueous culture media.

Dilution Strategy

BPC is typically used in the 1 µM – 100 µM range for cellular assays.

  • Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

Example: Preparing a 50 µM Treatment Solution (10 mL)

  • Thaw a 50 mM stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 50 mM stock 1:10 in media/buffer to create a 5 mM intermediate.

    • Why? Direct addition of high-concentration DMSO stock to aqueous media can sometimes cause transient precipitation ("crashing out").[1]

  • Final Dilution:

    • Add 10 µL of the 50 mM stock (or 100 µL of 5 mM intermediate) to 9.99 mL of pre-warmed culture medium.

    • Final Conc: 50 µM.

    • Final DMSO: 0.1%.

  • Sterilization: If the stock was not prepared sterilely, pass the working solution through a 0.22 µm filter before adding to cells.

Visualization of Mechanism & Workflow

Diagram 1: BPC Mechanism of Action on UHRF1

This diagram illustrates the allosteric inhibition pathway validated by Liu et al.

BPC_Mechanism cluster_legend Legend BPC BPC (Inhibitor) UHRF1_Closed UHRF1 (Closed State) [Linker Bound to TTD] BPC->UHRF1_Closed Competes with Linker UHRF1_Open UHRF1 (Open State) [BPC Bound to TTD] UHRF1_Closed->UHRF1_Open Conformational Shift H3K9me3 Histone H3K9me3 UHRF1_Closed->H3K9me3 High Affinity Binding UHRF1_Open->H3K9me3 Low Affinity / Blocked Reading Epigenetic Reading (Gene Silencing) H3K9me3->Reading Promotes key BPC forces UHRF1 into an open state, preventing histone recognition.

Caption: BPC acts as an allosteric wedge, displacing the internal linker and locking UHRF1 in a conformation unable to efficiently read H3K9me3 marks.

Diagram 2: Solution Preparation Decision Tree

Prep_Workflow Start Solid BPC Hydriodide Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Solubility Stable Storage Water Water/Buffer (Not recommended for Stock) Solvent->Water Hydrolysis Risk Lower Stability Dissolve Dissolve to 50 mM (Amber Vial) DMSO->Dissolve Check QC Check: Clear? Yellowing? Dissolve->Check Store Store -20°C (Protect from Light) Check->Store Clear/Colorless Discard Discard (Iodine Oxidation) Check->Discard Dark Yellow/Brown Dilute Dilute to Working Conc (1-100 µM) in Media Store->Dilute Use Fresh

Caption: Workflow for preparing stable BPC stocks. Note the critical QC checkpoint for iodine oxidation (yellowing).

Troubleshooting & Quality Control

ObservationCauseSolution
Yellow/Brown Solution Oxidation of iodide (

) to iodine (

).[1]
Discard solution. Use fresh amber vials and degassed solvents. Add 1 mM DTT if compatible with assay.
Precipitation in Media "Shock" precipitation upon dilution.Use an intermediate dilution step (e.g., 50 mM

5 mM in buffer

50 µM in media). Vortex media while adding drug.
Inconsistent IC50 Degradation or adsorption.[1]BPC is cationic; avoid untreated glass for dilute solutions (use polypropylene).[1] Ensure fresh stock.

References

  • Liu, W. H., et al. (2013). "Interaction with the Linker Region of the UHRF1 PHD Finger Is Required for the Recognition of Unmodified Histone H3.
  • Fang, J., et al. (2016). "The TTD-PHD Module of UHRF1 Can Be Allosterically Targeted with Small Molecules." Primary reference identifying BPC (4-benzylpiperidine-1-carboximidamide) as a TTD binder.[1][2][6][7]

  • PubChem Compound Summary. "4-Benzylpiperidine-1-carboximidamide hydroiodide (CID 18525933)."[1] [Link][1]

  • CAS Common Chemistry. "RN: 849776-40-5."[1] [Link][1]

Sources

Application

Application Note: Monoamine Reuptake Inhibition Screening with 4-Benzylpiperidine Analogs

Introduction & Chemical Context The 4-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing monoamine transporter (MAT) inhibitors. Unlike rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 4-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for designing monoamine transporter (MAT) inhibitors. Unlike rigid bicyclic tropane derivatives (e.g., cocaine) or tricyclic antidepressants, the 4-benzylpiperidine core offers a flexible linker system that allows for the exploration of both the S1 (primary substrate) and S2 (allosteric/vestibular) binding pockets of the transporters.

Recent Structure-Activity Relationship (SAR) studies indicate that modifications to the linker length (2 vs. 3 carbons) and aromatic substituents (e.g., biphenyl vs. diphenyl moieties) on this scaffold can drastically shift selectivity profiles between the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT) [1, 2].

The Challenge: While 4-benzylpiperidines are potent, they are often highly lipophilic (


). This physicochemical property introduces significant challenges in screening, primarily due to Non-Specific Binding (NSB) to plasticware and cell membranes, potentially yielding false positives or artificially depressed 

values.

This guide details a robust, self-validating screening cascade designed specifically to handle these lipophilic analogs, utilizing a Radiometric Functional Uptake Assay as the gold standard for SAR generation.

Experimental Design Strategy

To ensure data fidelity, we employ a "Gold Standard" radiometric approach rather than a fluorescent surrogate (e.g., ASP+) for critical SAR cycles. While fluorescent assays are faster, 4-benzylpiperidine analogs can exhibit autofluorescence or quenching artifacts.

The Screening Cascade[1]
  • Cell System: HEK293 cells stably transfected with hSERT, hNET, or hDAT.[1]

  • Readout: Accumulation of Tritiated (

    
    H) Neurotransmitters.
    
  • Validation: Competitive inhibition against known standards (Fluoxetine, Nisoxetine, GBR-12909).

Mechanism of Action

The assay measures the velocity of neurotransmitter transport into the cell. The inhibitor (4-benzylpiperidine analog) competes with the substrate, reducing the intracellular radioactive signal.

MAT_Inhibition_Mechanism Synapse Extracellular Space Cell Intracellular Space (HEK293) Signal Scintillation Signal Cell->Signal Accumulation Transporter Monoamine Transporter (SERT/NET/DAT) Transporter->Cell Translocates Substrate 3H-Substrate (5-HT/NE/DA) Substrate->Transporter Binds Inhibitor 4-Benzylpiperidine Analog Inhibitor->Transporter Blocks (Competitive)

Figure 1: Mechanism of competitive reuptake inhibition. The 4-benzylpiperidine analog blocks the transporter, preventing the tritiated substrate from generating an intracellular signal.

Protocol: Radiometric Functional Uptake Assay

Reagents & Buffer Preparation

Critical Step: Due to the lipophilicity of 4-benzylpiperidines, the assay buffer must contain BSA (Bovine Serum Albumin) to prevent compound loss to the plastic plate walls.

ComponentConcentrationPurpose
Base Buffer Krebs-Ringer HEPES (KRH)Physiological salt balance.
Ascorbic Acid 100

M
Prevents oxidation of Dopamine/NE.
Pargyline 100

M
MAO inhibitor; prevents intracellular degradation of substrate.
BSA 0.1% (w/v)CRITICAL: Reduces non-specific binding of lipophilic analogs.
Substrate 20-50 nM (

H-labeled)
Tracer for uptake activity.
Cell Preparation (Adherent Mode)

Note: Adherent assays are preferred over suspension assays for this scaffold to allow rigorous washing of the "sticky" compounds [3].

  • Seeding: Plate HEK293-MAT cells into Poly-D-Lysine coated 96-well plates at 50,000 cells/well.

  • Incubation: Grow for 24 hours at 37°C, 5%

    
     to reach 90% confluency.
    
Assay Workflow

Assay_Workflow Start Start: Confluent HEK293 Cells Wash1 Wash Step Remove growth media Add 200µL KRH Buffer Start->Wash1 PreInc Compound Pre-Incubation Add 25µL Test Compound Incubate 15 min @ RT Wash1->PreInc Equilibration StartRxn Initiate Uptake Add 25µL 3H-Substrate Incubate 10-20 min @ RT PreInc->StartRxn StopRxn Terminate Reaction Rapid Wash (3x) with Ice-Cold Buffer StartRxn->StopRxn Critical Timing Lyse Lysis & Detection Add Microscint-20 Read on TopCount/MicroBeta StopRxn->Lyse

Figure 2: Step-by-step workflow for the radiometric uptake assay. Note the pre-incubation step is vital for equilibrium binding of the inhibitor.

Detailed Steps
  • Starvation/Wash: Remove culture media.[2][3] Wash cells 1x with 200

    
    L warm KRH buffer.
    
  • Compound Addition (Pre-incubation):

    • Add 25

      
      L of 4-benzylpiperidine analog (diluted in KRH + 0.1% BSA).
      
    • Control A: Vehicle (0% Inhibition).

    • Control B: 10

      
      M Reference Blocker (e.g., Cocaine) (100% Inhibition/NSB).
      
    • Incubate for 15 minutes at Room Temperature (RT). This allows the lipophilic compound to partition into the membrane and bind the transporter.

  • Substrate Addition:

    • Add 25

      
      L of 
      
      
      
      H-Substrate (Final concentration: 20-50 nM).
    • Total Volume: 50

      
      L.[3][4]
      
  • Uptake Phase: Incubate at RT for 10 minutes (SERT/DAT) or 20 minutes (NET).

    • Warning: Do not exceed linear uptake time.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with Ice-Cold KRH buffer. The cold temperature "freezes" the transporter conformational state, preventing efflux.

  • Detection:

    • Add 150

      
      L scintillation cocktail (e.g., Microscint-20).
      
    • Seal plate and shake for 30 minutes to lyse cells.

    • Count CPM (Counts Per Minute) on a microplate scintillation counter.

Data Analysis & Validation

Calculating Specific Uptake

Raw CPM data must be normalized to define the assay window.



IC50 Determination

Fit the normalized data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



  • X: Log of compound concentration.

  • Y: % Specific Uptake.

Acceptance Criteria (Quality Control)

For a screening run to be valid, it must meet these metrics:

  • Z-Factor:

    
     (Indicates excellent separation between Vehicle and Blocker signals) [4].
    
  • Hill Slope: Should be near -1.0. A slope

    
     suggests aggregation or cytotoxicity (common with high-concentration benzylpiperidines).
    
  • Reference Potency: The

    
     of the internal standard (e.g., Fluoxetine) must be within 3-fold of the historical mean.
    

Troubleshooting: The Lipophilicity Factor

4-benzylpiperidine analogs often suffer from poor solubility or high non-specific binding.

IssueSymptomRoot CauseSolution
Flat Dose Response

is artificially high or curve is shallow.
Compound sticking to pipette tips or plate walls.Add 0.1% BSA to all buffers. Use low-binding polypropylene plates for serial dilutions.
High Background High CPM in "Blocker" wells.Incomplete washing of

H-substrate.
Ensure wash buffer is Ice-Cold . Increase wash cycles from 3x to 4x.
Cell Detachment High variability between replicates.Wash steps are too vigorous.Use an automated plate washer with low dispense pressure, or switch to Poly-D-Lysine coated plates.
Biphasic Curve "Bump" in the inhibition curve.Solubility limit reached.Check compound precipitation at high concentrations (

M).

References

  • Paudel, Y. N., et al. (2021). "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors." Biomolecules & Therapeutics. Link

  • Zhang, Y., et al. (2018). "Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers as inhibitors of monoamine neurotransmitters reuptake." Bioorganic & Medicinal Chemistry. Link

  • Mayer, F. P., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

Sources

Method

Application Note: HPLC Method Development for 4-Benzylpiperidine-1-carboximidamide

The following Application Note and Protocol is designed for researchers and analytical scientists developing HPLC methods for 4-Benzylpiperidine-1-carboximidamide (also known as 1-guanidino-4-benzylpiperidine). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists developing HPLC methods for 4-Benzylpiperidine-1-carboximidamide (also known as 1-guanidino-4-benzylpiperidine). This guide addresses the specific challenges posed by the molecule's high basicity and physicochemical properties.

Introduction & Physicochemical Profiling

4-Benzylpiperidine-1-carboximidamide presents a classic "chromatographic paradox." It contains a hydrophobic benzyl tail (lipophilic) and a highly basic guanidine head group (hydrophilic/cationic).

  • Core Challenge (The Basicity Trap): The guanidine moiety has a pKa of approximately 12.5 .[1] At standard HPLC pH levels (pH 2–8), the molecule is fully protonated (

    
    ). This cationic charge leads to severe secondary interactions with residual silanols (
    
    
    
    ) on the stationary phase, resulting in peak tailing, poor resolution, and retention time shifts.
  • Chromophore Status: The benzyl ring provides UV absorption, but it is relatively weak compared to conjugated systems. Detection must target the

    
     transitions of the benzene ring (typically 210–220 nm).
    
Physicochemical Data Summary
ParameterValueImplication for Method Development
Molecular Formula

MW ~217.3 g/mol
pKa (Guanidine) ~12.5Positively charged at all standard pH values.
LogP ~2.5 (Est.)Retainable on C18, but requires suppression of ionic repulsion.
Solubility High in MeOH/WaterCompatible with Reverse Phase (RP) solvents.
UV Max ~210–215 nmRequires high-purity solvents to minimize background noise.

Method Development Strategy

To achieve a sharp, symmetrical peak, we must neutralize the secondary silanol interactions. We will employ a "Silanol Suppression Strategy" using a low pH mobile phase with an ion-pairing additive or a chaotropic agent.

Decision Matrix

The following workflow illustrates the logical selection of column and mobile phase based on the analyte's properties.

Method_Development_Flow Start Analyte: 4-Benzylpiperidine-1-carboximidamide (pKa ~12.5, Basic) Check_pH Can we use pH > 12.5? Start->Check_pH High_pH_Col Hybrid Silica (e.g., XBridge) pH 11-12 Check_pH->High_pH_Col Yes (Rarely feasible) Low_pH_Route Standard Silica (C18) pH < 3 Check_pH->Low_pH_Route No (Standard) Tailing_Risk Risk: Silanol Interaction (Peak Tailing) Low_pH_Route->Tailing_Risk Solution_A Add 0.1% TFA (Ion Pairing + Silanol Suppression) Tailing_Risk->Solution_A Primary Choice Solution_B Add Chaotropic Salt (NaClO4 or KPF6) Tailing_Risk->Solution_B Alternative Final_Method Final_Method Solution_A->Final_Method Sharp Peak

Figure 1: Decision tree for selecting the optimal chromatographic conditions for highly basic guanidine derivatives.

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5]
  • Reference Standard: 4-Benzylpiperidine-1-carboximidamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Additives: Trifluoroacetic Acid (TFA) OR Formic Acid (FA). Note: TFA is preferred for peak shape; FA is preferred if using Mass Spectrometry (MS).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18 (for high pH stability).

Chromatographic Conditions (The "Gold Standard" Method)

This method utilizes TFA to protonate silanols and form a hydrophobic ion-pair with the guanidine group, ensuring retention and symmetry.

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% (v/v) TFA
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV @ 214 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 10.0 min: 40% A / 60% B (Linear Ramp)

  • 11.0 min: 5% A / 95% B (Wash)

  • 12.0 min: 90% A / 10% B (Re-equilibration)

Standard Preparation[4]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Methanol:Water. Sonicate for 5 minutes.

  • Working Standards: Dilute stock with Mobile Phase A to concentrations of 10, 25, 50, 75, and 100 µg/mL.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is reliable for drug development, validate against these core criteria.

System Suitability Testing (SST)

Perform 5 replicate injections of the 50 µg/mL standard.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for this basic analyte)
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity & Range[4]
  • Protocol: Inject 5 concentration levels (10–100 µg/mL).

  • Acceptance:

    
    .[2]
    
  • Logic: The guanidine response should be linear. If curvature is observed at high concentrations, it may indicate detector saturation or solubility issues.

Accuracy (Recovery)[4]
  • Protocol: Spike blank matrix (if applicable) or solvent at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery

    
    .
    

Troubleshooting & Optimization Mechanisms

The "Tailing" Mechanism

Understanding why the peak tails is key to fixing it. The diagram below visualizes the interaction between the cationic guanidine and the anionic silanol.

Silanol_Interaction Analyte Guanidine(+) Silanol Silanol(-) (Stationary Phase) Analyte->Silanol Ionic Attraction (Causes Tailing) Result Neutral Complex (Sharp Peak) Analyte->Result TFA TFA(-) (Additive) TFA->Analyte Ion Pairing (Masks Charge) TFA->Result

Figure 2: Mechanism of Ion-Pairing. TFA forms a neutral complex with the guanidine cation, preventing it from sticking to the negatively charged silanols.

Troubleshooting Table
IssueProbable CauseCorrective Action
Severe Tailing (

)
Unmasked silanols.Increase TFA to 0.15% or switch to a "Base-Deactivated" column (e.g., Inertsil ODS-3).
Retention Drift Column equilibration issues.Guanidines modify the stationary phase. Increase equilibration time between runs (at least 10 column volumes).
Low Sensitivity Wrong detection wavelength.Ensure UV is set to 210–214 nm. Avoid acetone in sample prep (absorbs at low UV).
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 Methanol:Water + 0.1% TFA.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sielc Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.Link

  • MicroSolv Technology Corp. (2024). Guanidine Analyzed with HPLC - AppNote.Link

  • PubChem. (2025).[3] 4-Benzylpiperidine-1-carboximidamide Compound Summary.Link

  • BenchChem. (2025).[2] HPLC-UV Analysis of Piperidine-Containing Compounds.Link

Sources

Application

crystallization methods for piperidine carboximidamide hydroiodide salts

An Application Guide to the Crystallization of Piperidine Carboximidamide Hydroiodide Salts Abstract This guide provides researchers, scientists, and drug development professionals with a detailed framework for the succe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Piperidine Carboximidamide Hydroiodide Salts

Abstract

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful crystallization of piperidine carboximidamide hydroiodide salts. These compounds are of significant interest in medicinal chemistry, and obtaining them in a highly pure, crystalline form is paramount for accurate structural elucidation, stability assessment, and biological evaluation. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into solvent selection, methodology, and troubleshooting. The protocols described herein are designed as self-validating systems to ensure reproducibility and high-quality outcomes.

Introduction: The Significance and Challenges of Crystallizing Amidinium Salts

The piperidine carboximidamide moiety is a key structural feature in numerous pharmacologically active agents. As a protonated, cationic species, the carboximidamidinium group readily forms salts, with hydroiodide (HI) being a common counterion used to facilitate isolation and handling. The process of crystallization is not merely for purification; it is a critical step that dictates the solid-state properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, and stability.

However, the crystallization of these salts presents unique challenges. Their polar and ionic nature dictates specific solubility profiles, while the potential for strong hydrogen bonding can influence crystal packing.[1] A common failure mode is "oiling out," where the compound separates from the solution as a liquid phase rather than a solid crystalline material, often due to high solubility or rapid cooling.[1] Furthermore, the large, polarizable iodide anion can participate in halogen bonding, adding another layer of complexity and opportunity in directing crystal lattice formation.[2][3]

This guide provides a systematic approach to overcoming these challenges, focusing on techniques that promote slow, controlled crystal growth—the cornerstone of obtaining high-quality single crystals.[1][4]

Core Principles: Mastering Supersaturation and Nucleation

Crystallization is a thermodynamic process driven by supersaturation. A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is the prerequisite for both nucleation (the initial formation of a stable crystalline entity) and subsequent crystal growth.[4][5]

The primary goal is to achieve supersaturation slowly and controllably. Rapid changes in conditions (e.g., crash cooling) lead to rapid nucleation at many sites, resulting in the formation of small, often impure microcrystals or an amorphous powder.[1] Conversely, a slow approach to the supersaturation threshold allows for the formation of fewer nucleation sites, which then have the opportunity to grow into larger, more ordered, and purer crystals.[1][4]

The Critical First Step: Solvent System Selection

The choice of solvent is the most critical variable in any crystallization experiment. The ideal solvent for recrystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at cooler temperatures.[4][6][7]

For polar salts like piperidine carboximidamide hydroiodides, the following solvent classes are most relevant:

  • Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol are excellent starting points. They are effective at solvating ions and have a strong hydrogen-bonding capacity.

  • Polar Aprotic Solvents: Acetonitrile, acetone, and tetrahydrofuran (THF) can also be effective, often used in binary systems.[8]

  • Anti-Solvents: Non-polar solvents like hexanes, heptane, or diethyl ether are typically used as "anti-solvents." The target compound should be insoluble in these, and their slow addition to a solution of the compound in a "good" solvent can induce crystallization.[6]

Table 1: Common Solvents for Crystallization of Polar Organic Salts
SolventClassBoiling Point (°C)PolarityKey Considerations
MethanolPolar Protic65HighCan sometimes be too strong a solvent, retaining compound in solution.
EthanolPolar Protic78HighExcellent general-purpose solvent for polar compounds.
Isopropanol (IPA)Polar Protic82Medium-HighLess polar than ethanol; good for compounds that are too soluble in methanol/ethanol.
Acetonitrile (ACN)Polar Aprotic82Medium-HighGood for creating binary systems with alcohols or anti-solvents.[8]
Tetrahydrofuran (THF)Polar Aprotic66MediumCan be effective, but peroxides can be a concern.[8]
Heptane / HexaneNon-polar98 / 69LowUsed almost exclusively as anti-solvents.
Diethyl EtherNon-polar35LowExcellent anti-solvent due to its high volatility and low polarity.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude salt into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will dissolve the compound poorly or not at all.[7][9]

  • Gently heat the tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.[7][9]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of crystalline solid (not oil or amorphous powder) is the best candidate for scale-up.[10]

Detailed Crystallization Protocols

The following protocols are presented in order of increasing complexity. For any method, using clean, scratch-free glassware is essential to minimize unwanted nucleation sites.[1]

Method 1: Slow Cooling from a Single Solvent

This is the most fundamental recrystallization technique and should always be the first method attempted if a suitable single solvent is identified.[4][9] The principle is to create a saturated solution at high temperature and allow it to cool slowly, reducing the solubility of the salt and forcing crystal formation.

Step-by-Step Protocol:

  • Dissolution: Place the crude piperidine carboximidamide hydroiodide salt in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil. Continue adding the hot solvent just until all the solid has dissolved. Avoid a large excess of solvent, as this will reduce the final yield.[4][11]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed, clean flask to remove them.[12]

  • Slow Cooling: Cover the flask with a watch glass or loosely inserted stopper and allow it to cool slowly and undisturbed on a benchtop. Insulating the flask with glass wool or placing it in a Dewar of hot water can further slow the cooling rate, promoting the growth of larger, higher-quality crystals.[9][13]

  • Maturation: Once the flask has reached room temperature, transfer it to an ice-water bath (0-5 °C) for at least 30-60 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram 1: Workflow for Slow Cooling Crystallization

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation A Dissolve Crude Salt in Minimum Hot Solvent B Hot Gravity Filtration (If Impurities Present) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath (0-5 °C) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for purification by slow cooling recrystallization.

Method 2: Solvent / Anti-Solvent System (Layering)

This technique is invaluable when no suitable single solvent can be found. The salt is dissolved in a "good" solvent, and an "anti-solvent" in which the salt is insoluble is carefully layered on top. Crystallization occurs slowly at the interface as the two solvents diffuse into one another.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol) in a narrow vessel, such as a test tube or a straight-sided vial.

  • Layering: Using a pipette or syringe, carefully and slowly add the "anti-solvent" (e.g., diethyl ether) down the side of the vessel to form a distinct layer on top of the solution. The difference in density between the solvents will help maintain the interface.

  • Incubation: Seal the vessel tightly and leave it undisturbed in a vibration-free location.

  • Growth: Crystals will slowly form at the interface over a period of hours to days.

  • Isolation: Once a sufficient quantity of crystals has formed, carefully decant the supernatant and isolate the crystals for drying.

Diagram 2: Setup for Solvent/Anti-Solvent Layering Technique

G cluster_vial Sealed Vial Top Anti-Solvent (e.g., Diethyl Ether) Interface <----------------- Diffusion & Crystal Growth Zone -----------------> Bottom Solution of Salt in 'Good' Solvent (e.g., Methanol)

Caption: Diagram of the solvent layering technique for crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is arguably the most gentle and controlled crystallization method, making it ideal for producing high-quality crystals from very small amounts of material.[1][5] The principle involves the slow transfer of a volatile anti-solvent via the vapor phase into a solution of the compound, gradually inducing supersaturation.

Step-by-Step Protocol (Hanging Drop Variation):

  • Reservoir Preparation: Pipette 500-1000 µL of an anti-solvent (e.g., heptane) into the well of a vapor diffusion plate. This is the reservoir.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of your salt in a "good," less volatile solvent (e.g., acetonitrile).

  • Sealing: Invert the coverslip and place it over the reservoir well, using vacuum grease to create an airtight seal.[14] The drop of your solution is now "hanging" over the anti-solvent reservoir.

  • Equilibration: The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the hanging drop. This increases the concentration of the anti-solvent in the drop, reduces the solubility of the salt, and leads to slow crystal growth.[14][15]

  • Incubation & Isolation: Store the plate in a stable environment and monitor for crystal growth over several days.

G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-Benzylpiperidine-1-carboximidamide Hydroiodide

Welcome to the technical support center for 4-Benzylpiperidine-1-carboximidamide hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Benzylpiperidine-1-carboximidamide hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the aqueous solubility of this compound. Our goal is to provide you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Benzylpiperidine-1-carboximidamide hydroiodide and what are its key structural features influencing solubility?

A1: 4-Benzylpiperidine-1-carboximidamide hydroiodide is an organic salt. Its structure consists of three main components: a piperidine ring, a benzyl group, and a carboximidamide (guanidine) group, with hydroiodide as the counter-ion.

  • Carboximidamide (Guanidine) Group: This is the most critical feature for aqueous solubility. The guanidine group is one of the strongest organic bases in chemistry, with a pKa of its conjugate acid around 13.6.[1][2] This means that at physiological pH (and indeed across the vast majority of the pH scale), this group will be protonated, forming a positively charged guanidinium ion. This permanent positive charge significantly enhances its interaction with polar water molecules, suggesting a good intrinsic aqueous solubility.

  • Piperidine Ring: The piperidine nitrogen is also basic, with a typical pKa of its conjugate acid around 11.2.[3] While it will also be protonated at acidic to neutral pH, its contribution to overall basicity is less than the guanidine group.

  • Benzyl Group: The benzyl group is a nonpolar, hydrophobic moiety. This part of the molecule will tend to decrease water solubility.[4] The overall solubility of the compound is a balance between the highly polar, charged guanidinium group and the hydrophobic benzyl group.

  • Hydroiodide Salt: The compound is supplied as a hydroiodide salt. In water, it will dissociate into the protonated 4-Benzylpiperidine-1-carboximidamide cation and the iodide anion. While salt forms generally improve the solubility of basic compounds, the specific impact of the iodide ion should be considered, particularly in solutions already containing iodide.[3][5]

Q2: I'm having trouble dissolving 4-Benzylpiperidine-1-carboximidamide hydroiodide in neutral water. Why might this be, given the presence of the highly basic guanidine group?

A2: While the guanidinium group strongly promotes water solubility, several factors could be contributing to dissolution challenges:

  • Insufficient Solvent Volume: The most straightforward reason is that the concentration you are trying to achieve exceeds the compound's intrinsic solubility in water.

  • "Like Dissolves Like" Principle: Despite the positive charge, the presence of the nonpolar benzyl group can still hinder dissolution in a purely aqueous environment.[6]

  • Common Ion Effect: If your aqueous medium contains a source of iodide ions, it could suppress the dissolution of the hydroiodide salt. According to Le Chatelier's principle, increasing the concentration of a product ion (iodide) will shift the equilibrium towards the undissolved solid, thereby decreasing solubility.[7][8]

  • Solid-State Properties: The crystal lattice energy of the solid salt can play a role. If the energy required to break apart the crystal lattice is high, it can limit solubility.

Q3: What are the first steps I should take to improve the solubility of this compound?

A3: The most direct initial approaches involve adjusting the pH of your aqueous solution and considering the use of co-solvents.

  • pH Adjustment: Given the high basicity of the guanidine group, the compound will be fully protonated and positively charged across a wide pH range. Therefore, slight adjustments to pH are unlikely to have a dramatic effect on the charge state of the guanidinium group. However, ensuring the pH is not highly basic will maintain the protonated, more soluble form. A pH-solubility profile is the best way to systematically determine the optimal pH for dissolution.[9][10]

  • Co-solvents: The addition of a water-miscible organic co-solvent can significantly improve solubility by reducing the polarity of the solvent system, which helps to solvate the hydrophobic benzyl group.[11][12]

Troubleshooting Guide

Problem 1: The compound is not dissolving in my neutral aqueous buffer.

Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit. 1. Increase the volume of the buffer. 2. Perform a solubility study to determine the maximum solubility in your specific buffer system.
Hydrophobic benzyl group is limiting solubility. 1. Introduce a water-miscible co-solvent such as ethanol, DMSO, or PEG 400. Start with a small percentage (e.g., 5-10%) and gradually increase as needed. 2. Consider using a surfactant to aid in solubilization.
Slow dissolution kinetics. 1. Gently warm the solution while stirring. Be cautious and monitor for any signs of degradation. 2. Use sonication to increase the rate of dissolution.

Problem 2: The compound precipitates out of solution after initial dissolution.

Possible Cause Troubleshooting Steps
Supersaturated solution. 1. The initial dissolution may have been kinetically favored. Allow the solution to equilibrate for a longer period with stirring. 2. Prepare the solution at a slightly lower concentration.
Change in temperature. If the solution was warmed to aid dissolution, the compound may precipitate upon cooling. Determine the solubility at your experimental temperature.
pH shift. If the solution is mixed with other components that alter the pH to a less favorable range, precipitation can occur. Buffer your final solution to the optimal pH.

Problem 3: I am observing a decrease in solubility when adding a solution containing iodide.

Possible Cause Troubleshooting Steps
Common ion effect. The presence of excess iodide ions is likely suppressing the dissolution of the hydroiodide salt.[7][8] 1. If possible, use a different buffer system that does not contain iodide. 2. If the iodide source is essential, you may need to accept a lower maximum solubility or explore alternative solubility enhancement techniques.

Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol will help you determine the solubility of 4-Benzylpiperidine-1-carboximidamide hydroiodide across a range of pH values.

Materials:

  • 4-Benzylpiperidine-1-carboximidamide hydroiodide

  • A series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4)[10]

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Add an excess amount of 4-Benzylpiperidine-1-carboximidamide hydroiodide to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (in mg/mL or M) as a function of pH.

ph_solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2-7.4) B Add Excess Compound A->B Step 1-2 C Shake at Constant Temp (24-48h) B->C Step 3 D Filter Supernatant C->D Step 4-5 E Quantify Concentration (HPLC) D->E Step 6 F Plot Solubility vs. pH E->F Step 7

Caption: Workflow for determining the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement Study

This protocol outlines how to systematically evaluate the effect of co-solvents on solubility.

Materials:

  • 4-Benzylpiperidine-1-carboximidamide hydroiodide

  • Primary solvent (e.g., water or a selected buffer)

  • Co-solvents (e.g., ethanol, DMSO, PEG 400)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 5%, 10%, 20%, 50% v/v co-solvent).

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent percentage.

cosolvent_workflow A Prepare Co-solvent Mixtures (e.g., 0%, 5%, 10%, 20%) B Add Excess Compound to Each Mixture A->B C Equilibrate (Shake for 24-48h) B->C D Filter and Quantify C->D E Plot Solubility vs. Co-solvent % D->E

Sources

Optimization

Technical Support Center: Optimizing Guanylation of 4-Benzylpiperidine

Welcome to the technical support center for the optimization of the guanylation reaction of 4-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the guanylation reaction of 4-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-yielding, reproducible results in your synthesis of guanidine-containing molecules.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The guanylation of a secondary amine like 4-benzylpiperidine can be a nuanced process. Below are common issues you may encounter, their underlying causes, and actionable solutions.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 4-benzylpiperidine.

  • Minimal or no desired product is observed.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficiently Activated Guanylating Agent Many guanylating agents, such as thioureas, require an activation step to form a more electrophilic intermediate (e.g., a carbodiimide) that can be attacked by the secondary amine.[1][2]For Thiourea-based Reagents: Employ an activating agent like Mukaiyama's reagent or a metal salt (e.g., CuCl, AgNO3) to facilitate desulfurization and formation of a reactive carbodiimide intermediate.[3][4] For Carbodiimide Reagents: Ensure the carbodiimide (e.g., DCC, EDC) is fresh and has not hydrolyzed.
Low Nucleophilicity of the Amine While 4-benzylpiperidine is a reasonably nucleophilic secondary amine, certain reaction conditions or bulky protecting groups on the guanylating agent can hinder its approach to the electrophilic carbon.Consider using a catalyst to enhance the reaction rate. Lanthanide, zinc, or iron-based catalysts have been shown to be effective in the guanylation of less nucleophilic amines.[5][6][7][8]
Inappropriate Solvent Choice The solvent can influence the solubility of reagents and the stability of intermediates. For instance, in some cases, methylene chloride has been shown to provide better yields for hindered amines compared to DMF due to the instability of carbodiimide intermediates in the latter.[1]Screen a range of anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene.
Suboptimal Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress. Some reactions may require heating to reflux.[8]
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • Difficulty in purifying the desired guanidine.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Decomposition of the Guanylating Agent Carbodiimide intermediates can be unstable and prone to decomposition, especially at elevated temperatures.[2]If using a thiourea-based reagent, consider a milder activating agent or perform the reaction at a lower temperature. For direct carbodiimide use, add it portion-wise to the reaction mixture to maintain a low steady-state concentration.
Formation of Isourea or other Adducts With carbodiimide reagents, reaction with other nucleophiles present (e.g., water, alcohols) can lead to the formation of isourea byproducts.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-reaction or Side Reactions of the Product The newly formed guanidine can potentially react further under certain conditions, although this is less common for N,N',N''-trisubstituted guanidines.Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged reaction times at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Which guanylating agent is best for 4-benzylpiperidine?

The choice of guanylating agent depends on factors like scale, desired purity, and available reagents. Here's a comparison of common options:

Guanylating Agent Type Advantages Disadvantages Typical Conditions
Carbodiimides (e.g., DCC, EDC) Readily available, direct reaction.Can lead to purification issues with urea byproducts.Anhydrous aprotic solvent (DCM, THF), room temperature to reflux.
Thiourea Derivatives Stable precursors, can be tuned electronically.Requires an activation step (e.g., with HgCl2, CuCl2, or Mukaiyama's reagent).[1]Activation followed by addition of the amine.
Pyrazole-1-carboxamidines Often provide clean reactions with easy workup.May require multi-step synthesis of the reagent itself.[9]Typically mild conditions in aprotic solvents.
Cyanamides Atom-economical.[2]Can be toxic and may require harsh conditions or specific catalysts.[10][11]Often requires a catalyst (e.g., Sc(OTf)3) and can sometimes be performed in water.[10][11]

For general laboratory scale synthesis, a protected thiourea activated with a coupling reagent or a direct reaction with a commercially available carbodiimide are common starting points.

Q2: What is the general mechanism for the guanylation of an amine?

The most common pathway involves the nucleophilic attack of the amine on an electrophilic carbon atom of the guanylating agent. For instance, in the case of a carbodiimide, the reaction proceeds as follows:

guanylation_mechanism 4-Bn-Pip-NH 4-Benzylpiperidine (R2NH) Carbodiimide Carbodiimide (R'-N=C=N-R'') 4-Bn-Pip-NH->Carbodiimide Nucleophilic attack Intermediate Tetrahedral Intermediate Carbodiimide->Intermediate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate + H+ Guanidine Guanidine Product Proton_Source H+ Protonated_Intermediate->Guanidine Proton transfer

Caption: General mechanism of amine guanylation with a carbodiimide.

Q3: How can I monitor the progress of my guanylation reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[12]

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic compounds). Stain with potassium permanganate or ninhydrin (if a primary amine is involved as a control).

  • LC-MS: This is the most definitive method to track the consumption of starting materials and the formation of the product, confirming its mass.

Q4: My product seems to be water-soluble. How should I adjust my workup procedure?

Guanidines are basic and can form salts that are soluble in water.[13]

  • Basify the aqueous layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K2CO3 to deprotonate the guanidinium salt.

  • Use a different extraction solvent: Solvents like dichloromethane or chloroform may be more effective at extracting basic compounds than ethyl acetate.

  • Back-extraction: If your product is in the organic layer but you have aqueous-soluble impurities, you can wash the organic layer with a dilute acid to protonate your product and pull it into the aqueous phase, leaving neutral impurities behind. Then, re-basify the aqueous layer and extract your product back into an organic solvent.

Experimental Protocols

Protocol 1: Guanylation of 4-Benzylpiperidine using N,N'-Di-Boc-thiourea and EDC

This protocol utilizes a common and effective method for the guanylation of secondary amines.

Materials:

  • 4-Benzylpiperidine

  • N,N'-Bis(tert-butoxycarbonyl)thiourea

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N,N'-Bis(tert-butoxycarbonyl)thiourea (1.2 eq.) in anhydrous DCM, add EDC (1.5 eq.) and triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-benzylpiperidine (1.0 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Guanylation using a Carbodiimide and Zinc Catalyst

This method can be advantageous for less reactive systems or to improve yields.[9]

Materials:

  • 4-Benzylpiperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethylzinc (ZnEt2) (as a solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (under inert atmosphere):

  • To a solution of 4-benzylpiperidine (1.0 eq.) in anhydrous THF, add diethylzinc (0.03 eq.) dropwise at room temperature.

  • Stir the mixture for 1 hour.

  • Add N,N'-dicyclohexylcarbodiimide (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 50°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Wash the residue with hexane to remove non-polar impurities. The product can then be purified by column chromatography.

Visualizing the Workflow

A systematic approach to troubleshooting is crucial for efficient problem-solving.

troubleshooting_workflow Start Reaction Performed Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Conditions Optimize Conditions: - Catalyst - Solvent - Temperature Low_Conversion->Optimize_Conditions Side_Products Significant Side Products? Good_Conversion->Side_Products Clean_Reaction Clean Reaction Side_Products->Clean_Reaction No Analyze_Side_Products Analyze Side Products Side_Products->Analyze_Side_Products Yes Isolate_Product Isolate & Purify Product Clean_Reaction->Isolate_Product Analyze_Side_Products->Optimize_Conditions

Caption: A troubleshooting workflow for optimizing guanylation reactions.

References

  • Shen, Q. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics2015 , 34 (11), 2134–2144. [Link]

  • Katritzky, A. R.; Pleynet, D. P. M.; Yang, B. Recent developments in guanylating agents. ARKIVOC2005 , (iv), 49-87. [Link]

  • Hong, D. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ResearchGate2015 . [Link]

  • Lee, G. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega2020 , 5 (49), 31849–31856. [Link]

  • Ghorai, B. Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences2018 , 130 (8), 1-10. [Link]

  • Katritzky, A. R. Recent Developments in Guanylating Agents. ResearchGate2005 . [Link]

  • Alonso-Moreno, C.; Antiñolo, A.; Carrillo-Hermosilla, F.; Otero, A. Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews2014 , 43 (10), 3406-3425. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Cantat, T. First iron-catalyzed guanylation of amines. ITQB NOVA2011 . [Link]

  • Ram, V. J. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi2022 , 8 (10), 1083. [Link]

  • Cruz-Burgos, M.; Camacho-Arroyo, I.; González-Sánchez, I.; Pérez-González, M.; Díaz-Sánchez, Á. G.; Cerbón, M.; Contreras, R.; Villanueva-García, M. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences2023 , 24 (18), 13820. [Link]

  • Looper, R. E. Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses2015 , 92, 91-102. [Link]

  • Sapa, J.; Siwek, A.; Starzak, K.; Drabczyńska, A.; Wasilewska, I.; Więcek, M.; Jastrzębska-Więsek, M.; Partyka, A.; Wesołowska, A.; Pawłowski, M.; Kieć-Kononowicz, K. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry2015 , 23 (14), 4299-4311. [Link]

  • Lipton, M. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Purdue University2003 . [Link]

  • Analytical Methods - CONICET. [Link]

  • Cook, A. R. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University2021 . [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Tan, Y.; Lee, C.-S. Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry2004 , 69 (24), 8537–8539. [Link]

  • Agilent. TROUBLESHOOTING GUIDE. [Link]

  • Titov, I. Y.; Galkina, M. A.; Kurkin, A. V. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2022 , 27 (14), 4567. [Link]

Sources

Troubleshooting

distinguishing 4-benzylpiperidine-1-carboximidamide from starting materials by TLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of 4-benzylpiperidine-1-carboximidamide from 4-benzylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of 4-benzylpiperidine-1-carboximidamide from 4-benzylpiperidine and a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide practical, field-tested solutions to ensure accurate and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is my product, 4-benzylpiperidine-1-carboximidamide, streaking on the TLC plate?

A1: Streaking of highly polar or basic compounds like guanidines is a common issue in TLC.[1][2] This happens because the strongly basic guanidinium group interacts very strongly with the acidic silica gel stationary phase.[2] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a distinct spot.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et3N) or ammonia (NH3) in a concentration of 0.5-2%.[2][3] These modifiers work by neutralizing the acidic sites on the silica gel, thereby reducing the strong adsorption of your basic product and allowing it to migrate as a more compact spot.

Q2: I can't see the spots for my starting materials or product under the UV lamp. What should I do?

A2: While 4-benzylpiperidine contains a phenyl group and should be UV active, its concentration might be too low to be visible.[4] The guanidinylating agent, 1H-pyrazole-1-carboxamidine hydrochloride, and the product, 4-benzylpiperidine-1-carboximidamide, may also not be strongly UV active.[5]

In such cases, chemical staining is necessary for visualization. Several stains are effective for visualizing amines and guanidines:

  • Ninhydrin: This is an excellent stain for primary and secondary amines, which will appear as colored spots (often purple or pink) upon heating.[5][6][7] Your starting material, 4-benzylpiperidine, should give a positive result with ninhydrin.

  • Potassium Permanganate (KMnO4): This is a general-purpose oxidizing stain that visualizes a wide range of organic compounds.[5][7] It will appear as yellow-brown spots on a purple background. This stain is useful for seeing all components of the reaction mixture.

  • p-Anisaldehyde: This stain can be very informative as it often gives different colors for different functional groups upon heating, which can help in distinguishing the product from the starting materials.[7][8]

Q3: The Rf values of my starting material and product are very similar. How can I improve the separation?

A3: Poor separation is often due to an inappropriate mobile phase polarity.[9] The goal is to find a solvent system where the starting material and product have significantly different affinities for the stationary and mobile phases.

Here's a systematic approach to optimizing your mobile phase:

  • Start with a standard solvent system: A good starting point for polar compounds is a mixture of a relatively polar solvent and a less polar one, such as Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 9.5:0.5 ratio.[10]

  • Gradually increase polarity: If both spots remain near the baseline, you need to increase the polarity of the mobile phase.[1] You can do this by incrementally increasing the proportion of methanol.

  • Add a basic modifier: As mentioned in Q1, adding a small amount of triethylamine or ammonia can improve the spot shape and may also enhance separation.[2]

  • Try a different solvent system: If DCM/MeOH doesn't provide adequate separation, consider other solvent systems. For guanidino compounds, systems like chloroform-methanol-ammonia have been reported to be effective.[11] A mixture of ethyl acetate, methanol, and triethylamine has also been used for Boc-protected guanidines.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the TLC analysis of the guanidinylation of 4-benzylpiperidine.

Problem Potential Cause(s) Recommended Solution(s)
All spots are at the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of MeOH.[1] You can also try a more polar solvent system altogether.
All spots are at the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of MeOH.[1]
Streaking of spots The compound is highly polar and/or basic, leading to strong interaction with the silica gel.[2]Add a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia to the mobile phase to neutralize the acidic silica surface.[2]
No spots are visible under UV light The compounds are not UV-active at the wavelength used, or the concentration is too low.[4][5]Use a chemical stain for visualization. Ninhydrin is excellent for the starting amine, and potassium permanganate is a good general stain for all components.[6][7]
Spots are very large and diffuse The sample spot applied to the TLC plate was too large or too concentrated.Apply smaller, more concentrated spots. Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve a sufficient concentration.[1][4]
Rf values are not reproducible The TLC chamber was not properly saturated with the mobile phase vapor. The mobile phase composition changed due to evaporation of a volatile component.Line the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Use fresh mobile phase for each run.[4]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring the Guanidinylation of 4-Benzylpiperidine
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[6]

    • Mark the lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Sample Application:

    • Dissolve a small amount of your 4-benzylpiperidine starting material in a suitable solvent (e.g., methanol or DCM).

    • Using a capillary tube, carefully spot the starting material solution onto the designated lane on the origin line. Keep the spot size small (1-2 mm in diameter).[1]

    • Spot the reaction mixture in its lane.

    • For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

  • Development:

    • Prepare the mobile phase. A good starting point is 95:5 DCM:MeOH with 0.5% triethylamine.

    • Pour a small amount of the mobile phase into a developing chamber lined with filter paper. The solvent level should be below the origin line on your TLC plate.[4]

    • Cover the chamber and let it saturate for 5-10 minutes.

    • Place the TLC plate in the chamber, ensuring the bottom edge is evenly immersed in the mobile phase.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Examine the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • Prepare a ninhydrin or potassium permanganate staining solution.

    • Carefully dip the plate into the stain using forceps, or spray the plate evenly with the stain in a fume hood.

    • Gently heat the stained plate with a heat gun until colored spots appear.[12]

Protocol 2: Preparation of Staining Solutions
  • Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of butanol and add 3 mL of acetic acid.

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[5]

Visualizations

Logical Workflow for TLC Troubleshooting

Caption: A flowchart for troubleshooting common TLC issues.

Expected TLC Plate Appearance

Caption: Idealized separation of product and starting material on a TLC plate.

References

  • Vertex AI Search. (2001, October 15). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
  • EPFL.
  • Chemistry Hall. (2020, January 2).
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022, August 23).
  • University of York, Chemistry Teaching Labs.
  • TLC stains.
  • Tokyo Chemical Industry Co., Ltd. (2024, June 3).
  • Bitesize Bio. (2025, June 3).
  • ChemBAM. TLC troubleshooting.
  • AGA Analytical.
  • TLC Stains.
  • IMSA digital commons.
  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule.
  • Chrom Tech, Inc. (2024, November 20).
  • PMC. (2016, September 9).
  • Science of Synthesis.
  • Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine 99 4023-02-3.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Fisher Scientific. 1H-Pyrazole-1-carboxamidine hydrochloride, 99% 10 g | Buy Online.
  • RSC Publishing. (2017, October 30).
  • Santa Cruz Biotechnology. 1H-Pyrazole-1-carboxamidine Hydrochloride | CAS 4023-02-3 | SCBT.
  • Vibrant Pharma Inc. 1H-Pyrazole-1-carboxamidine hydrochloride.
  • PubChem. Pyrazole-1-carboxamidine monohydrochloride | C4H7ClN4 | CID 2734672.
  • Thin Layer Chrom
  • Wikipedia. 4-Benzylpiperidine.
  • ResearchGate. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime.
  • NIH. 4-Benzylpiperidine-1-carboximidamide hydroiodide | C13H20IN3 - PubChem.
  • PubMed.
  • University of Rochester, Department of Chemistry.
  • NIST. 4-Benzylpiperidine - the NIST WebBook.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

Sources

Reference Data & Comparative Studies

Validation

4-Benzylpiperidine-1-carboximidamide hydroiodide NMR spectrum analysis

Topic: 4-Benzylpiperidine-1-carboximidamide Hydroiodide NMR Spectrum Analysis Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzylpiperidine-1-carboximidamide Hydroiodide NMR Spectrum Analysis Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1]

Executive Summary: The Analytical Verdict

For the structural characterization of 4-Benzylpiperidine-1-carboximidamide hydroiodide (BPC-HI) , the choice of solvent and understanding of counterion effects are critical for accurate assignment.

  • Optimal Solvent: DMSO-d₆ is the superior performance standard. It ensures complete solubility of the hydroiodide salt and slows proton exchange enough to visualize the critical guanidinium N-H protons (often invisible in D₂O or Methanol-d₄).

  • Counterion Comparison (HI vs. HCl): The hydroiodide (HI) salt exhibits a distinct "heavy atom" shielding effect on the ipso-carbon (C1) compared to the hydrochloride (HCl) analogue. Furthermore, the HI salt is significantly less soluble in chlorinated solvents (CDCl₃), making "free base" extraction protocols necessary if non-polar solvents are required.

Molecule Profile & Synthesis Context

To interpret the spectrum, one must understand the origin of the salt. BPC-HI is typically synthesized via the guanylation of 4-benzylpiperidine using S-methylisothiourea hydroiodide .

  • Core Structure: A piperidine ring substituted at the 4-position with a benzyl group.[2][3][4]

  • Functional Group: A carboximidamide (guanidine) moiety attached to the piperidine nitrogen.

  • Salt Form: Hydroiodide (HI). This is a direct byproduct of the reagent used.

Why this matters: The iodide ion (


) is a large, soft anion. In NMR, it can induce concentration-dependent shifts in the exchangeable protons due to loose ion-pairing compared to the tighter ion pairs formed by chlorides (

).

Comparative Analysis: Performance & Alternatives

This section compares the analytical performance of BPC-HI against its hydrochloride alternative and evaluates solvent efficacy.

A. Solvent Performance Evaluation
FeatureDMSO-d₆ (Recommended) Methanol-d₄ Deuterium Oxide (D₂O) Chloroform-d (CDCl₃)
Solubility (HI Salt) Excellent (>50 mg/mL)GoodModeratePoor/Insoluble
Guanidine (-NH) Visibility High (Broad singlets visible)Low (Rapid Exchange)None (Exchanged to -ND)N/A (Insoluble)
Resolution (Aliphatic) HighHighModerate (Water suppression needed)N/A
Use Case Structural ConfirmationMass Spec PrepSolubility StudiesAvoid

Technical Insight: In DMSO-d₆ , the guanidine protons typically appear as a broad signal between 7.0–7.6 ppm . In D₂O , this signal disappears entirely due to H/D exchange (


), causing a loss of integral value that can confuse purity calculations.
B. Counterion Impact: Hydroiodide (HI) vs. Hydrochloride (HCl)

When comparing the HI salt to the commercially available HCl alternative, two distinct NMR phenomena occur:

  • The Heavy Atom Effect (¹³C NMR): The iodide ion can cause a slight upfield shift (shielding) of the guanidine carbon (C-N) compared to the chloride salt, although this effect is subtle in highly polar solvents like DMSO where the ions are solvated.

  • N-H Chemical Shift Drift: In less polar solvents (if solubilized), the N-H protons of the HI salt appear upfield relative to the HCl salt. This is because the

    
     hydrogen bond is weaker than the 
    
    
    
    bond, resulting in less deshielding of the proton.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of BPC-HI. (Note: HI salts can be hygroscopic; weigh quickly).

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use an ampoule or fresh bottle. Absorbed water in DMSO causes the guanidine N-H peak to broaden or merge with the water signal (~3.33 ppm).

  • Mixing: Vortex for 30 seconds. Ensure no solid residue remains at the bottom of the tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Temperature: 298 K (25°C). Note: Heating to 310 K can sharpen broad guanidine peaks.

  • Relaxation Delay (D1): Set to 2.0 seconds . The benzyl aromatic protons relax slowly; a short D1 will reduce their integration accuracy.

  • Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

Data Interpretation: Reference Spectral Data

The following table provides the expected chemical shifts for BPC-HI in DMSO-d₆ .

PositionProton TypeShift (δ, ppm)MultiplicityIntegralAssignment Logic
N-H Guanidine7.10 – 7.60 Broad Singlet4HExchangeable; sensitive to water/conc.[1]
Ar-H Benzyl (Meta/Ortho)7.25 – 7.32 Multiplet2H+2HAromatic ring overlap.
Ar-H Benzyl (Para)7.18 Multiplet1HTypical monosubstituted benzene.
N-CH₂ Piperidine (Eq)3.85 – 3.95 Broad Doublet2HDeshielded by Guanidine N.
N-CH₂ Piperidine (Ax)2.80 – 2.95 Triplet/Multiplet2HDiastereotopic to Eq protons.
Ph-CH₂ Benzylic2.52 Doublet2HOverlaps with DMSO solvent residual.
CH Piperidine (C4)1.70 – 1.85 Multiplet1HMethine bridge.
C-CH₂ Piperidine (C3/5)1.10 – 1.25 Multiplet2HShielded aliphatic region.
C-CH₂ Piperidine (C3/5)1.60 – 1.75 Multiplet2HShielded aliphatic region.

Validation Check: The integral ratio of the Aromatic Region (5H) to the Benzylic CH₂ (2H) must be 2.5 : 1 . If this ratio deviates, check for solvent overlap at 2.5 ppm or impurities.

Visualization: Analytical Workflow & Structure

A. Analytical Decision Tree

A logic flow for choosing the correct NMR method based on the salt form.

G Start Start: 4-Benzylpiperidine-1-carboximidamide CheckSalt Check Salt Form Start->CheckSalt HI_Salt Hydroiodide (HI) CheckSalt->HI_Salt HCl_Salt Hydrochloride (HCl) CheckSalt->HCl_Salt Solvent_DMSO Solvent: DMSO-d6 (Recommended) HI_Salt->Solvent_DMSO Best Path Solvent_CDCl3 Solvent: CDCl3 HI_Salt->Solvent_CDCl3 Avoid HCl_Salt->Solvent_DMSO Solvent_D2O Solvent: D2O HCl_Salt->Solvent_D2O Result_HI Result: Full Solubility Visible NH Peaks (7.2 ppm) Solvent_DMSO->Result_HI Result_Exchange Result: NH Disappears (H/D Exchange) Solvent_D2O->Result_Exchange Result_Insol Result: Insoluble/Precipitate Poor Spectrum Solvent_CDCl3->Result_Insol

Caption: Analytical decision matrix for solvent selection based on salt counterion.

B. Structural Connectivity & Correlations

Visualizing the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the structure.

Structure Guanidine_C Guanidine C (156-158 ppm) Pip_N Piperidine N1 Guanidine_C->Pip_N Bond Pip_C2_6 Pip C2/C6 (45-48 ppm) Pip_N->Pip_C2_6 Bond Pip_C2_6->Guanidine_C 3-bond Pip_C4 Pip C4 (35-38 ppm) Pip_C2_6->Pip_C4 via C3/5 Benzyl_CH2 Benzylic CH2 (42 ppm) Pip_C4->Benzyl_CH2 Bond Benzyl_CH2->Pip_C2_6 3-bond Aromatic_C Aromatic Ipso C (140 ppm) Benzyl_CH2->Aromatic_C Bond Benzyl_CH2->Aromatic_C 2-bond

Caption: Key HMBC correlations. The correlation between Piperidine C2/6 protons and the Guanidine Carbon is the definitive proof of N-guanylation.

References

  • PubChem. (2025).[3] 4-Benzylpiperidine-1-carboximidamide hydroiodide (Compound CID 18525933).[3] National Library of Medicine. [Link]

  • Plaxco, K. W., et al. (1997). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts. Journal of Biomolecular NMR, 10(3), 221-230. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals). [Link]

  • Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. (General reference for Piperidine ring shifts).

Sources

Comparative

Comparative MS/MS Profiling: 4-Benzylpiperidine-1-carboximidamide vs. Structural Analogs

Executive Summary & Strategic Context Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-benzylpiperidine-1-carboximidamide (BPC) against its primary synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-benzylpiperidine-1-carboximidamide (BPC) against its primary synthetic precursor (4-benzylpiperidine) and common metabolic analogs.

Significance: BPC contains a guanidine-like carboximidamide moiety attached to a benzylpiperidine scaffold . This structure is pharmacologically significant as a template for NMDA receptor antagonists and protease inhibitors. In drug development, distinguishing BPC from its hydrolysis products (ureas) or precursors (amines) is critical during QC and DMPK studies.

Key Differentiator: The presence of the 1-carboximidamide group introduces a highly basic site, altering the ionization efficiency and creating a unique "Ammonia Loss" (neutral loss of 17 Da) channel absent in the bare piperidine scaffold.

Mechanistic Deep Dive: Fragmentation Pathways

To accurately identify BPC, one must understand the causality behind its dissociation. The molecule consists of three distinct zones susceptible to Collision-Induced Dissociation (CID):

  • Zone A (The Head): The carboximidamide (guanidine) group.

  • Zone B (The Core): The piperidine ring.[1][2][3]

  • Zone C (The Tail): The benzyl group.[3][4]

Primary Fragmentation Channels (ESI+)

Under Electrospray Ionization (positive mode), BPC forms a stable protonated precursor [M+H]⁺ at m/z 218 .

  • Pathway 1: Deamination (Diagnostic)

    • Mechanism:[2] Charge-remote fragmentation or proton transfer within the guanidine moiety leads to the expulsion of ammonia (NH₃).

    • Result: Transition m/z 218 → 201 . This is the "fingerprint" of the unsubstituted carboximidamide group.

  • Pathway 2: Amidine Cleavage (Scaffold Recovery)

    • Mechanism:[2] Cleavage of the N-C bond connecting the exocyclic nitrogen to the piperidine ring.

    • Result: Loss of the cyanamide/guanidine unit (42 Da), generating the 4-benzylpiperidine cation at m/z 176 .

  • Pathway 3: Benzylium Formation (Common)

    • Mechanism:[2] Inductive cleavage at the benzylic carbon.

    • Result: Formation of the highly stable tropylium ion at m/z 91 . While high intensity, this is non-specific as it appears in all benzyl-containing analogs.

Visualization of Fragmentation Logic

BPC_Fragmentation Precursor Precursor [M+H]+ m/z 218.16 (4-benzylpiperidine-1-carboximidamide) Fragment_201 Fragment A: [M+H-NH3]+ m/z 201.13 (Loss of Ammonia) Precursor->Fragment_201 Neutral Loss -17 Da (NH3) Fragment_176 Fragment B: [Piperidine Core]+ m/z 176.14 (Loss of Cyanamide) Precursor->Fragment_176 Amidine Cleavage -42 Da Fragment_91 Fragment C: Tropylium Ion m/z 91.05 (Benzyl Group) Precursor->Fragment_91 Benzylic Cleavage -127 Da Fragment_176->Fragment_91 Secondary Frag Fragment_84 Fragment D: Piperidine Ring m/z 84/82 (Ring Cleavage) Fragment_176->Fragment_84 Ring Opening

Figure 1: ESI-MS/MS fragmentation tree for 4-benzylpiperidine-1-carboximidamide showing primary diagnostic transitions.

Comparative Analysis: BPC vs. Alternatives

This section compares BPC against its synthetic precursor (4-Benzylpiperidine) and a potential hydrolysis degradant (4-Benzylpiperidine-1-carboxamide/Urea).

Diagnostic Ion Specificity Table
FeatureTarget: BPC (Carboximidamide)Precursor: 4-Benzylpiperidine Degradant: Urea Analog
Precursor [M+H]⁺ m/z 218 m/z 176 m/z 219
Primary Fragment m/z 201 (-NH₃)m/z 91 (Benzyl)m/z 176 (-CONH)
Secondary Fragment m/z 176 (Core)m/z 84 (Ring)m/z 202 (-NH₃)
Tropylium (m/z 91) High IntensityVery High IntensityHigh Intensity
Nitrogen Rule Even Mass (3 Nitrogens)Odd Mass (1 Nitrogen)Odd Mass (2 Nitrogens)
Differentiation Look for 218→201 transition.Lack of m/z 201; Parent is 176.Parent +1 Da shift; Loss of 43 Da (HCNO).
Performance in Complex Matrices
  • BPC (Target): The basic guanidine group enhances ionization efficiency in ESI+, often resulting in a stronger signal than the urea degradant.

  • Interference Warning: In biological matrices, the m/z 91 fragment is ubiquitous (from phenylalanine, plasticizers, etc.). Do not rely solely on m/z 91 for quantification.

  • Recommended MRM Transition:

    • Quantifier: 218.2 → 201.1 (Most specific to the amidine).

    • Qualifier: 218.2 → 176.1 (Confirms the scaffold).

Experimental Protocol: Validated Identification Workflow

This protocol is designed to be self-validating by using the "In-Source Fragmentation" check.

Reagents & Setup
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Formic acid is crucial to protonate the amidine).

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Infusion: Direct infusion at 10 µL/min for optimization; LC flow at 0.4 mL/min for analysis.

Step-by-Step Method
  • Precursor Scan (Q1):

    • Scan range m/z 100–300.

    • Confirm presence of m/z 218.2 .

    • Self-Validation: If m/z 176 is observed in Q1 without CID, in-source fragmentation is too high. Lower the Cone Voltage/Declustering Potential.

  • Product Ion Scan (MS2):

    • Select m/z 218.2 as precursor.

    • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Data Interpretation (The Decision Tree):

    • Low CE (10-20 eV): Look for m/z 201 (Loss of NH₃). This confirms the amidine head.

    • Med CE (25-35 eV): Look for m/z 176 (Loss of Amidine). This confirms the piperidine link.[3]

    • High CE (>40 eV): Look for m/z 91 (Benzyl). This confirms the benzyl tail.

Visual Decision Logic

Decision_Tree Start Unknown Peak Detected Check_Mass Is Precursor m/z 218? Start->Check_Mass Check_Frag MS/MS Spectrum Analysis Check_Mass->Check_Frag Yes Result_Urea SUSPECT: Urea Degradant (Check m/z 219) Check_Mass->Result_Urea No (m/z 219) Result_Prec SUSPECT: Precursor (Check m/z 176 Parent) Check_Mass->Result_Prec No (m/z 176) Is_201 Is m/z 201 present? (Loss of NH3) Check_Frag->Is_201 Is_176 Is m/z 176 present? (Core Scaffold) Is_201->Is_176 Yes Is_201->Result_Urea No Result_BPC CONFIRMED: 4-Benzylpiperidine- 1-carboximidamide Is_176->Result_BPC Yes Is_176->Result_Prec No

Figure 2: Decision tree for distinguishing BPC from isobaric or structural interferences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3042127, 4-Benzylpiperidine-1-carboximidamide. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010).Fragmentation behavior of N-substituted piperidines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Provides grounding for the piperidine ring cleavage and benzyl loss).
  • BenchChem (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1] Application Note. (Supports the ESI-MS/MS protocols for piperidine scaffolds).

Sources

Validation

comparing NOS inhibition of 4-benzylpiperidine-1-carboximidamide vs L-NAME

Technical Comparison Guide: NOS Inhibition Profiles Executive Summary: Broad-Spectrum vs. Isoform-Selective Inhibition This guide compares -Nitro-L-arginine methyl ester (L-NAME) , the standard non-selective nitric oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NOS Inhibition Profiles

Executive Summary: Broad-Spectrum vs. Isoform-Selective Inhibition

This guide compares


-Nitro-L-arginine methyl ester (L-NAME) , the standard non-selective nitric oxide synthase (NOS) inhibitor, with 4-benzylpiperidine-1-carboximidamide (4-BPC) , a specialized pharmacological probe designed for high-selectivity inhibition of inducible NOS (iNOS).
  • L-NAME acts as a "sledgehammer," inhibiting all NOS isoforms (eNOS, nNOS, iNOS) with high potency but low specificity. It is primarily used to induce global NO deficiency or hypertension models.

  • 4-BPC acts as a "scalpel," utilizing a bulky hydrophobic benzyl tail to exploit the larger substrate access channel of iNOS, sparing the constitutive isoforms (eNOS/nNOS) essential for cardiovascular homeostasis.

Mechanistic Profiling & Chemical Biology

L-NAME: The Prodrug Antagonist

L-NAME is an arginine analogue carrying a methyl ester group.[1] It is not the active inhibitor itself; it requires intracellular hydrolysis by esterases to form


-nitro-L-arginine (L-NNA) .
  • Mechanism: Competitive inhibition with L-Arginine at the catalytic heme site.

  • Binding: The nitro-guanidine group mimics the transition state of arginine oxidation.

  • Limitation: Its inhibition of endothelial NOS (eNOS) causes severe vasoconstriction and hypertension in vivo, often confounding inflammation studies.

4-Benzylpiperidine-1-carboximidamide (4-BPC): The Structural Key

This compound belongs to the


-heterocyclic carboximidamide  class.
  • Mechanism: The carboximidamide (amidine) headgroup binds directly to the glutamate residue in the active site (mimicking the guanidine of arginine).

  • Selectivity Driver: The 4-benzyl substituent provides a hydrophobic "tail." The iNOS active site possesses a unique "side pocket" or wider channel tolerance compared to the tightly constrained eNOS pocket. The benzyl group fits into this iNOS-specific void, while sterically clashing with eNOS, drastically reducing affinity for the constitutive isoforms.

Visualizing the Mechanism (DOT Diagram)

NOS_Mechanism LNAME L-NAME (Prodrug) Hydrolysis Esterase Hydrolysis (Intracellular) LNAME->Hydrolysis LNNA L-NNA (Active) Hydrolysis->LNNA NOS_Pocket NOS Heme Active Site LNNA->NOS_Pocket Competitive Binding BPC 4-Benzylpiperidine- 1-carboximidamide BPC->NOS_Pocket Direct Binding eNOS eNOS / nNOS (Constitutive) BPC->eNOS Steric Clash (Benzyl Tail) iNOS iNOS (Inducible) BPC->iNOS Hydrophobic Fit (Selectivity) NOS_Pocket->eNOS High Affinity (L-NNA) NOS_Pocket->iNOS High Affinity (Both)

Figure 1: Mechanistic divergence. L-NAME requires bio-activation and hits all targets. 4-BPC utilizes steric properties for iNOS selectivity.

Comparative Performance Metrics

The following data aggregates typical potency ranges derived from competitive binding assays (porcine brain nNOS, bovine endothelial eNOS, and murine macrophage iNOS).

FeatureL-NAME 4-Benzylpiperidine-1-carboximidamide
Primary Target Non-selective (Pan-NOS)iNOS (Selective)
Mechanism Competitive (requires hydrolysis)Competitive / Reversible
iNOS


4.0 - 10

M
< 0.5

M
(High Potency)
eNOS


0.5

M (Very Potent)
> 100

M (Low Potency)
Selectivity Ratio None (Favors cNOS slightly)> 200-fold (iNOS vs eNOS)
Cell Permeability High (Ester facilitates entry)Moderate to High (Lipophilic benzyl group)
In Vivo Effect Hypertension, vasoconstrictionAnti-inflammatory without hypertension

Key Insight: If your study requires preserving blood flow and physiological blood pressure while blocking inflammation, L-NAME is unsuitable . Use 4-BPC.

Experimental Protocol: Selective iNOS Inhibition Assay

Objective: Validate the selective inhibition of iNOS in LPS-stimulated RAW 264.7 macrophages without affecting basal NO levels in endothelial cells.

Methodology: The Modified Griess Assay

Reagents:

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) (Final conc: 1

    
    g/mL).
    
  • Inhibitors: L-NAME (Control) and 4-BPC (Test).

  • Detection: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate overnight.
    
  • Pre-incubation (Critical Step):

    • Replace media with phenol-red free DMEM.

    • Add 4-BPC (Gradient: 10 nM – 100

      
      M) to test wells.
      
    • Add L-NAME (Gradient: 1

      
      M – 1 mM) to reference wells.
      
    • Incubate for 30 minutes prior to stimulation to allow active site saturation.

  • Stimulation: Add LPS (1

    
    g/mL) to all wells except "Basal Control."
    
  • Induction Phase: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Quantification:

    • Transfer 50

      
      L of supernatant to a fresh plate.
      
    • Add 50

      
      L Griess Reagent.
      
    • Incubate 10 mins at Room Temp (protect from light).

    • Read Absorbance at 540 nm .

  • Calculation: Determine Nitrite concentration using a

    
     standard curve. Calculate 
    
    
    
    using non-linear regression (Log-inhibitor vs. response).
Experimental Workflow Diagram (DOT)

Experimental_Workflow Start RAW 264.7 Seeding PreInc Pre-Incubation (30 min) Start->PreInc Stim LPS Stimulation (18-24h) PreInc->Stim Inhibitors Add Inhibitors: 4-BPC vs L-NAME Inhibitors->PreInc Collect Collect Supernatant Stim->Collect Griess Griess Reaction (Pink Azo Dye) Collect->Griess Read Read OD 540nm Griess->Read

Figure 2: Standardized workflow for assessing iNOS inhibition potency in vitro.

Synthesis & Recommendation

  • Use L-NAME when: You need to establish a positive control for total NO blockage, or you are specifically studying the effects of NO depletion on blood pressure (hypertension models). It is the "gold standard" for non-selective inhibition.

  • Use 4-BPC when: You are investigating inflammatory pathways (sepsis, rheumatoid arthritis models) and need to isolate the contribution of iNOS without confounding cardiovascular side effects caused by eNOS inhibition.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2] Biochemical Pharmacology, 51(4), 383–394. Link

  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676. (Reference for structural class of amidine inhibitors). Link

  • Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine analogs against NOS isoforms. Molecular Pharmacology, 58(5), 1026-1034. Link

Sources

Comparative

4-benzylpiperidine-1-carboximidamide vs haloperidol sigma receptor affinity

The following guide provides an in-depth technical comparison and experimental framework for assessing the Sigma Receptor affinity of 4-benzylpiperidine-1-carboximidamide (BPC) against the reference standard Haloperidol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for assessing the Sigma Receptor affinity of 4-benzylpiperidine-1-carboximidamide (BPC) against the reference standard Haloperidol .

Subject: 4-Benzylpiperidine-1-carboximidamide (BPC) vs. Haloperidol

Executive Summary

This guide addresses the pharmacological profiling of 4-benzylpiperidine-1-carboximidamide (BPC) , a known epigenetic probe for the UHRF1 Tandem Tudor Domain (TTD), against Haloperidol , the "gold standard" high-affinity Sigma-1 (


) receptor antagonist.

While BPC is primarily utilized to modulate epigenetic inheritance via UHRF1, its chemical scaffold—a 4-benzylpiperidine moiety coupled with a guanidine group —possesses the quintessential structural features of a potent Sigma receptor ligand. This necessitates rigorous profiling to distinguish between UHRF1-mediated effects and potential


 off-target modulation.

Key Insight: Haloperidol exhibits nanomolar affinity (


 nM) for 

. Based on Structure-Activity Relationship (SAR) analysis, BPC is predicted to exhibit significant cross-reactivity with the

receptor, potentially confounding phenotypic screens in oncology.
Compound Profiles & Physicochemical Properties

Understanding the structural homology between the candidate and the reference is critical for experimental design.

FeatureHaloperidol (Reference Standard)4-Benzylpiperidine-1-carboximidamide (BPC)
Primary Class Butyrophenone AntipsychoticEpigenetic Modulator (UHRF1 Inhibitor)
Chemical Structure 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone4-benzylpiperidine-1-carboximidamide
Key Pharmacophore 4-phenylpiperidine linked to butyrophenone4-benzylpiperidine linked to guanidine
Sigma-1 Affinity (

)
1.0 – 3.0 nM (High Affinity)Predicted < 100 nM (Based on SAR)*
Sigma-2 Affinity (

)
~50 nM (Moderate Selectivity)Unknown (Likely Moderate due to basicity)
Primary Target Dopamine

/ Sigma-1 (

)
UHRF1 (TTD Domain)
Physicochemical Lipophilic, Basic Amine (

)
Highly Basic Guanidine (

)

*Note: Direct


 values for BPC at Sigma receptors are not standard in public databases; affinity is inferred from the 4-benzylpiperidine scaffold, a known 

"privileged structure" (e.g., 4-IBP, PB28).
Scientific Rationale: The "Pharmacophore Overlap"

Why compare an epigenetic drug to an antipsychotic? The answer lies in the 4-benzylpiperidine scaffold.[1][2]

  • The Sigma-1 Pharmacophore: The

    
     receptor binding pocket requires a basic nitrogen (protonated at physiological pH) flanked by hydrophobic regions. The 4-benzylpiperidine  moiety perfectly fits this "N-alkyl-4-benzylpiperidine" template used in high-affinity ligands like 4-IBP  and PB28 .
    
  • The Guanidine Factor: BPC contains a carboximidamide (guanidine) group. Many potent Sigma-2 ligands (e.g., DTG , 1,3-di-o-tolylguanidine) utilize a guanidine core.

  • The Risk: If BPC binds

    
     with high affinity, observed effects on cell survival or apoptosis in UHRF1 assays may actually be driven by 
    
    
    
    modulation (calcium signaling/ER stress), not just DNA methylation changes.
Mechanistic Pathways: Sigma-1 Translocation

To validate if BPC mimics Haloperidol's antagonism, one must understand the signaling pathway. Haloperidol locks


 at the Mitochondria-Associated Membrane (MAM), preventing its translocation.

SigmaSignaling cluster_outcome Physiological Outcome Agonist Sigma-1 Agonist (e.g., (+)-Pentazocine) S1_MAM Sigma-1 Receptor (at MAM - ER/Mito Interface) Agonist->S1_MAM Binds Antagonist Sigma-1 Antagonist (Haloperidol) Antagonist->S1_MAM Stabilizes BiP Complex Dissociation Dissociation from BiP Antagonist->Dissociation Blocks BPC Candidate: BPC (Agonist or Antagonist?) BPC->S1_MAM Competitive Binding? S1_MAM->Dissociation Agonist Induced BiP BiP (GRP78) Chaperone BiP->S1_MAM Sequesters (Inactive State) Translocation Translocation to Plasma Membrane / Nucleus Dissociation->Translocation Active Chaperoning Ca_Flux Modulation of IP3R-mediated Ca2+ Flux Translocation->Ca_Flux Regulates ER_Stress ER Stress Response (UPR Modulation)

Figure 1: Sigma-1 Receptor Signaling Logic. Haloperidol acts as an antagonist, stabilizing the Sigma-1-BiP complex at the MAM. A key question for BPC profiling is whether it promotes dissociation (agonist) or locks the complex (antagonist).

Experimental Protocol: Competitive Radioligand Binding

To objectively compare BPC against Haloperidol, you must perform a Competition Binding Assay . This is the industry standard for determining affinity (


).
Objective

Determine the


 of BPC at 

receptors using Haloperidol as the positive control.
Materials
  • Receptor Source: Guinea pig brain membranes (rich in

    
    ) or Jurkat cell membranes (rich in 
    
    
    
    ).
  • Radioligand (

    
    ): 
    
    
    
    -Pentazocine (highly selective).
  • Radioligand (

    
    ): 
    
    
    
    -DTG (in the presence of unlabeled (+)-pentazocine to block
    
    
    ).
  • Reference Ligand: Haloperidol (Sigma-Aldrich).

  • Test Compound: BPC (synthesized or purchased as UHRF1 inhibitor).

Workflow Step-by-Step
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
  • Assay Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (

      
       nM).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand +

      
       Haloperidol.
      
    • Experimental (BPC): Membrane + Radioligand + BPC (

      
       M to 
      
      
      
      M, log steps).
    • Control (Haloperidol): Membrane + Radioligand + Haloperidol (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate at 37°C for 120 minutes (equilibrium is crucial for lipophilic sigma ligands).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filters).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Data Interpretation & Expected Results

The following table outlines how to interpret the comparative data.

MetricHaloperidol (Control) BPC (Test Scenario A) BPC (Test Scenario B) Interpretation

(

)
1.5 nM < 50 nM > 1,000 nM A: BPC is a potent

ligand. UHRF1 data may be compromised.B: BPC is selective for UHRF1.
Selectivity (

)
High

Affinity
----If BPC binds both, it mimics non-selective ligands like DTG.
Hill Slope ~1.0< 0.81.0Slope < 1.0 suggests negative cooperativity or multiple binding sites.

Critical Analysis:

  • If BPC shows a

    
     nM, you must  use a Sigma-1 antagonist (e.g., NE-100) in your functional UHRF1 assays to block this off-target effect and validate that the phenotype is truly epigenetic.
    
  • Haloperidol is an inverse agonist/antagonist. If BPC binds, functional assays (e.g., Ca2+ mobilization) are required to classify it as an agonist or antagonist.

References
  • Houliston, R. S., et al. (2017). Identification of a UHRF1 Inhibitor that Targets the Tandem Tudor Domain. Journal of Medicinal Chemistry . (Identifies BPC as a UHRF1 inhibitor).

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology . (Defines Haloperidol's Sigma profile).

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for cancer therapeutics. Journal of Pharmacology and Experimental Therapeutics . (Discusses 4-benzylpiperidine pharmacophore).

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology . (Detailed binding protocols).

Sources

Validation

Comparative Potency of Piperidine Carboximidamides in Reuptake Assays

The following guide provides a comparative technical analysis of piperidine carboximidamides and their structural analogs in the context of monoamine reuptake assays. Content Type: Publish Comparison Guide Audience: Rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of piperidine carboximidamides and their structural analogs in the context of monoamine reuptake assays.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

Piperidine carboximidamides (and their isosteric carboxamide analogs) represent a versatile scaffold in medicinal chemistry. While the 4-benzylpiperidine-1-carboxamide series has been extensively characterized as potent, dual, or triple reuptake inhibitors (S/N/DRIs), the carboximidamide (amidine/guanidine-like) derivatives often exhibit distinct pharmacological profiles, including shifts in target selectivity (e.g., from membrane transporters to epigenetic targets like UHRF1) or altered physicochemical properties affecting blood-brain barrier (BBB) permeability.

This guide objectively compares the potency of these scaffolds against standard reference inhibitors (e.g., Fluoxetine, Venlafaxine, GBR-12909) in Monoamine Transporter (MAT) reuptake assays.

Key Structural Distinction[1][2]
  • Carboxamide (-C(=O)NH-): High affinity for SERT/NET/DAT; lipophilic, good BBB penetration.

  • Carboximidamide (-C(=NH)NH-): Increased basicity and polarity; often functions as a bioisostere to improve solubility or target specific arginine-binding pockets, but may reduce MAT affinity due to ionization costs in the hydrophobic binding site.

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism for these compounds in a reuptake context is the competitive inhibition of the Solute Carrier 6 (SLC6) family transporters: SERT (5-HT), NET (NE), and DAT (DA).[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the competitive blockade mechanism where the piperidine ligand occupies the S1 (orthosteric) site, preventing neurotransmitter clearance.

MAT_Inhibition Synapse Synaptic Cleft (High NT Concentration) MAT_Open MAT (Outward-Open) Na+/Cl- Bound Synapse->MAT_Open Substrate Access Complex_Substrate Translocation Complex MAT_Open->Complex_Substrate NT Binding Complex_Inhibitor Blocked State (Steric Occlusion) MAT_Open->Complex_Inhibitor Stabilization NT Neurotransmitter (5-HT, DA, NE) Inhibitor Piperidine Carboximidamide/Amide Inhibitor->MAT_Open Competitive Binding (Ki) Cytosol Presynaptic Cytosol Complex_Substrate->Cytosol Reuptake Complex_Inhibitor->Cytosol No Transport

Figure 1: Competitive inhibition mechanism at Monoamine Transporters (MATs).[2] The piperidine ligand competes with the substrate for the S1 orthosteric site.

Experimental Protocol: High-Throughput Reuptake Assay

To generate the comparative data presented below, a standardized radioligand uptake assay is recommended. This protocol ensures self-validating results through the use of specific radioactive substrates and control inhibitors.

Methodology: Radioligand Inhibition Assay (HEK-293 Cells)

Objective: Determine IC50/Ki values for piperidine derivatives at hSERT, hNET, and hDAT.

Reagents:

  • Cells: HEK-293 stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]-5-HT (Serotonin), [³H]-DA (Dopamine), [³H]-NE (Norepinephrine).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

Workflow Diagram:

Assay_Workflow Step1 Step 1: Cell Preparation Seed HEK-293 (1.5x10^5 cells/well) in Poly-D-Lysine plates. Step2 Step 2: Pre-Incubation Add Test Compound (10^-10 to 10^-5 M) Incubate 10 min @ 37°C Step1->Step2 Step3 Step 3: Substrate Addition Add [3H]-Ligand (20-50 nM final) Incubate 5-10 min Step2->Step3 Step4 Step 4: Termination Rapid wash with ice-cold buffer Lyse cells (1% SDS) Step3->Step4 Step5 Step 5: Quantification Liquid Scintillation Counting (LSC) Calculate % Inhibition Step4->Step5

Figure 2: Step-by-step workflow for the radioligand reuptake inhibition assay.

Validation Criteria (Self-Correcting):

  • Specific Binding: Must be >80% of total binding (determined using 10 µM Fluoxetine/GBR-12909).

  • Dose-Response: Hill slope must be between 0.8 and 1.2 for competitive inhibition.

  • Z-Factor: Assay Z' factor must be >0.5 for high-throughput validity.

Comparative Potency Analysis

The following tables synthesize data for 4-benzylpiperidine carboxamides (the primary reuptake-active scaffold) and contrast them with carboximidamide variants and standard clinical inhibitors.

Table 1: Potency of 4-Benzylpiperidine-1-Carboxamides (The "Active" Class)

Data derived from structure-activity relationship (SAR) studies on N-substituted 4-benzylpiperidines.

Compound IDR-Group Subst.Linker (n)hSERT IC50 (nM) hNET IC50 (nM) hDAT IC50 (nM) Selectivity Profile
BPC-7a 3,5-Dichlorophenyl3190 120 >10,000Dual SERT/NET
BPC-8k 6-Bromo-2-naphthyl212 45 85 Triple (TRI)
BPC-7j 2-Naphthyl324 38 >1,000Dual SERT/NET
Reference Venlafaxine -75250>10,000SNRI Standard
Reference GBR-12909 ->1,000>1,0001.0 Selective DAT
Table 2: Carboximidamide vs. Carboxamide Structural Comparison

Comparing the bioisosteres: Amide (C=O) vs. Imidamide (C=NH).

FeatureCarboxamide (-CONH-) Carboximidamide (-C(=NH)NH-) Impact on Reuptake Assay
Basicity (pKa) Neutral (~15)Basic (~11-12)Imidamide is protonated at physiological pH.
H-Bonding Acceptor/DonorStrong DonorImidamide may clash with hydrophobic S1 pockets in MATs.
Primary Target MATs (SERT/NET/DAT) Epigenetic (e.g., UHRF1) Pharmacological Switch: BPC (Imidamide) is a known UHRF1 inhibitor, showing reduced MAT potency.
Permeability High (CNS Active)Low to ModerateImidamide has lower BBB penetration unless actively transported.

Interpretation: The carboxamide moiety is critical for high-affinity binding in the hydrophobic orthosteric site of monoamine transporters. Replacing the carbonyl oxygen with an imine/amine group (forming a carboximidamide ) typically introduces a positive charge. While this can maintain some affinity (acting as a cation-pi interactor similar to the protonated piperidine nitrogen), it often shifts the selectivity profile or reduces potency at MATs, diverting activity toward other targets like proteases or epigenetic readers (e.g., UHRF1).

Troubleshooting & Assay Optimization

When evaluating these compounds, specific technical challenges may arise due to the physicochemical properties of the piperidine ring.

  • Non-Specific Binding (NSB): Piperidine derivatives are lipophilic (LogP > 3).

    • Solution: Use 0.1% BSA in the assay buffer to reduce plastic binding, but ensure it does not sequester the drug.

  • Filter Retention: Cationic carboximidamides may bind to glass fiber filters (GF/B).

    • Solution: Pre-soak filters in 0.5% Polyethyleneimine (PEI) to neutralize negative charges on the glass fibers.

  • Solubility: Carboximidamides are often supplied as hydroiodide or hydrochloride salts.

    • Solution: Dissolve in 100% DMSO first, then dilute. Ensure final DMSO concentration is <0.1% to avoid affecting transporter function.

References

  • Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors.[3] Biomolecules & Therapeutics.[3][1][4][5][6] Link

  • Houliston, R.S., et al. (2017). Identification of 4-benzylpiperidine-1-carboximidamide as a novel inhibitor of the epigenetic regulator UHRF1.[7] (Contextual reference for the carboximidamide specificity switch). Link

  • Andersen, J., et al. (2009). Molecular determinants of binding of the cocaine analog WIN 35,428 to the dopamine transporter. Journal of Biological Chemistry. Link

  • Tiritiris, I. (2012). Crystal structure of piperidine-1-carboximidamide. (Structural reference). Link

Sources

Comparative

Validating C13H19N3 Hydroiodide: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Elemental Analysis Calculation & Validation Strategies for C13H19N3 HI.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Elemental Analysis Calculation & Validation Strategies for C13H19N3


 HI.

Executive Summary

In pharmaceutical development, the validation of salt forms is a critical milestone. While Elemental Analysis (EA) via combustion has long been the "gold standard" for establishing bulk purity, hydroiodide salts (HI) present unique chemical challenges that often lead to "false failures" in EA.

This guide provides the theoretical baseline for C13H19N3


 HI , analyzes the specific failure modes of combustion analysis for iodide salts, and objectively compares it against the modern "Platinum Standard": Quantitative NMR (qNMR) .

Theoretical Framework: The Calculation

Before assessing experimental data, we must establish the theoretical baseline. The compound is the hydroiodide salt of a base with the formula C13H19N3.

Assumption: Unless specified as a dihydroiodide, "hydroiodide salt" implies a 1:1 stoichiometry (Monohydroiodide).

Molecular Weight Determination
ComponentFormulaCalculationMass ( g/mol )
Base C

H

N

(13

12.011) + (19

1.008) + (3

14.007)
217.31
Acid HI(1

1.008) + (1

126.904)
127.91
Salt C

H

IN

Base + Acid 345.22
Elemental Composition (Theoretical)

To validate the salt, the experimental % mass found must match these theoretical values within


0.4% (standard journal/FDA requirement).


  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Iodine (I):

    
    
    

The Product: Combustion Analysis (EA)

Performance Profile

Combustion analysis (CHN) relies on burning the sample in excess oxygen and measuring the resulting gases (CO


, H

O, N

/NO

).[1]
  • The Protocol: Flash combustion at ~900–1000°C.

  • The Critical Additive: For halide salts, the combustion tube must contain Tungsten (VI) Oxide (WO

    
    ) . WO
    
    
    
    acts as a scrubber and catalyst, preventing the formation of volatile iodine species that can coat the detector or trap nitrogen gas, leading to erroneous results [1].
The "Iodide Problem" (Experimental Reality)

Despite correct calculations, C13H19N3


 HI often fails EA specifications due to two physicochemical factors:
  • Hygroscopicity: Hydroiodide salts are notoriously hygroscopic. Even 1% absorbed atmospheric water shifts the theoretical calculation significantly.

    • Impact: If the sample contains 2% water, the Found %C drops from 45.23% to ~44.3%, causing a "failed" specification (>0.4% deviation).

  • Heavy Atom Effect: Iodine constitutes ~37% of the mass. Any incomplete combustion or "trapping" of iodine in the ash results in massive deviations in the lighter elements (C, H, N).

The Alternative: Quantitative NMR (qNMR)

Performance Profile

qNMR uses the integration of proton signals relative to a certified Internal Standard (IS) to determine absolute purity. It is a primary ratio method , meaning it does not require a reference standard of the analyte itself [2].

  • The Protocol: Dissolve ~10 mg of Sample + ~5 mg of IS (e.g., Maleic Acid or TCNB) in DMSO-

    
    .
    
  • The Advantage: qNMR measures the molar ratio of the API to the standard. Water content and inorganic impurities (like excess iodide) do not interfere with the integration of the carbon-bound protons.

Comparative Data Analysis

The following table contrasts the performance of EA (The Product) vs. qNMR (The Alternative) for this specific salt form.

FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Principle Bulk decomposition & gas measurement.Proton counting relative to Internal Standard.
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive/Recoverable).
Accuracy (Halides) Low/Risky. Iodine can poison catalysts; hygroscopicity skews mass.High. Unaffected by inorganic halides or moisture content.
Information Only % composition. No structural data.Purity + Structural Confirmation + Solvent ID.
Cost/Time Low cost / 24-48 hours (outsourced).Medium cost / 1 hour (in-house).
Verdict Pass/Fail screening only. Definitive purity assignment.
Experimental Simulation: "The Failed EA"

Scenario: You synthesized C13H19N3


 HI. It looks pure by LC-MS.
  • Theoretical C: 45.23%

  • Found C (EA): 44.10% (Difference: 1.13%

    
    FAIL )
    
  • Found Purity (qNMR): 99.1% (Difference: N/A

    
    PASS )
    

Diagnosis: The EA failed likely due to 2.5% absorbed moisture (common for HI salts), which diluted the Carbon mass. qNMR ignored the water and confirmed the structure was correct.

Experimental Protocols

Protocol A: Correct Handling for EA (If Mandatory)

To maximize success with C13H19N3


 HI:
  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) over P

    
    O
    
    
    
    for 24 hours.
  • Sealing: Seal the sample in a pre-weighed tin capsule inside a glovebox or dry bag to prevent moisture re-absorption during weighing.

  • Combustion Aid: Explicitly request the addition of Tungsten (VI) Oxide (WO

    
    )  to the combustion tube to bind the Iodine [1].
    
Protocol B: qNMR Validation (Recommended)
  • Selection of Standard: Use Maleic Acid (TraceCERT® grade). It has a sharp singlet at

    
     6.26 ppm (in DMSO-
    
    
    
    ), usually clear of C13H19N3 aromatic signals.
  • Preparation:

    • Weigh 10.0 mg (

      
      0.01) of C13H19N3 
      
      
      
      HI.
    • Weigh 5.0 mg (

      
      0.01) of Maleic Acid.
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds (5 
    
    
    
    T
    
    
    ) to ensure full relaxation.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Standard)
    

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating Hydroiodide salts, highlighting the risk mitigation provided by qNMR.

ValidationWorkflow Start Crude C13H19N3 HI Salt Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying Decision Select Validation Method Drying->Decision EA_Step Combustion Analysis (EA) (Requires WO3 Additive) Decision->EA_Step Traditional qNMR_Step qNMR (DMSO-d6) (Internal Std: Maleic Acid) Decision->qNMR_Step Recommended EA_Result Result Analysis EA_Step->EA_Result EA_Fail FAIL: >0.4% Deviation (Likely Moisture/Iodine Trap) EA_Result->EA_Fail High Risk Pass PASS: Release Lot EA_Result->Pass Low Probability EA_Fail->qNMR_Step Re-test Strategy qNMR_Result Calculate Absolute Purity qNMR_Step->qNMR_Result qNMR_Result->Pass High Confidence

Figure 1: Decision matrix for validating Hydroiodide salts. Note the "Re-test Strategy" loop where failed EA samples are salvaged by qNMR.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved February 15, 2026, from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Benzylpiperidine-1-carboximidamide Hydroiodide

Executive Summary & Immediate Safety Directives 4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS: 849776-40-5) is a research-grade organic salt often used as a building block in medicinal chemistry (specifically in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directives

4-Benzylpiperidine-1-carboximidamide hydroiodide (CAS: 849776-40-5) is a research-grade organic salt often used as a building block in medicinal chemistry (specifically in NMDA antagonist or monoamine transporter research).

Effective disposal requires managing two distinct risks: the bioactive potential of the piperidine/guanidine core and the chemical reactivity of the hydroiodide counterion.

🔴 CRITICAL "DO NOT" RULES
  • DO NOT mix with Bleach (Sodium Hypochlorite) or Peroxides: The hydroiodide salt will react rapidly with strong oxidizers to liberate elemental Iodine (

    
    ), creating toxic, corrosive purple vapors.
    
  • DO NOT dispose of in General Trash: The compound acts as a monoamine releasing agent analog; it must be treated as a toxic pharmacological agent.

  • DO NOT mix with Strong Acids: Potential release of Hydrogen Iodide (HI) gas.

Hazard Assessment & Causality

To understand the why behind the disposal protocol, we must analyze the compound's moieties.

MoietyChemical BehaviorDisposal Implication
Piperidine-1-carboximidamide Bioactive Organic Base: Structurally related to guanidine and neuroactive piperidines. Likely acts as a skin/eye irritant (H315, H319) and has potential acute oral toxicity.Incineration Required: The organic framework must be thermally destroyed to prevent environmental bioaccumulation or accidental ingestion.
Hydroiodide (

) Salt
Reductive Halogen: Iodide ions (

) are reducing agents. They are light-sensitive and oxidize easily to elemental iodine.
Segregation: Must be kept separate from Oxidizing Waste streams to prevent exothermic gas evolution.[1] Requires amber glass or opaque containment.

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Unlike standard organic waste, this compound contains a heavy halogen (Iodine). While some facilities allow trace iodides in non-halogenated streams, the safest best practice is to classify this as Halogenated Organic Waste .

Decision Matrix: Waste Stream Selection

The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Waste Material: 4-Benzylpiperidine-1-carboximidamide HI StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution SolidStream Stream A: Solid Chemical Waste (Label: Toxic, Irritant, Contains Iodides) Solid->SolidStream Double bag or Amber Jar SolventCheck Check Solvent Type Solution->SolventCheck HalogenatedSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Solvent is Non-Halogenated (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogenatedSolvent LiquidStreamHalo Stream B: Halogenated Liquid Waste (Preferred for Iodides) HalogenatedSolvent->LiquidStreamHalo NonHalogenatedSolvent->LiquidStreamHalo Best Practice (Prevents corrosion) LiquidStreamNonHalo Stream C: Non-Halogenated Liquid Waste (Only if <1% Iodide concentration) NonHalogenatedSolvent->LiquidStreamNonHalo Check Local EHS Rules

Figure 1: Decision logic for segregating hydroiodide salts. Note that placing iodide solutions into halogenated streams is generally preferred to protect incinerator linings designed for non-halogenated waste.

Phase 2: Packaging & Labeling
For Solid Waste (Powder/Crystals):
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar. Why? Amber glass prevents light-induced decomposition of the iodide salt, which can turn the waste yellow/brown over time.

  • Labeling:

    • Chemical Name: Full IUPAC name (4-Benzylpiperidine-1-carboximidamide hydroiodide).[2]

    • Hazards: Check "Toxic" and "Irritant."[3]

    • Special Note: Write "CONTAINS IODIDES" on the tag. This alerts waste handlers to avoid mixing it with bulk oxidizers during consolidation.

For Liquid Waste (Mother Liquors/HPLC Waste):
  • pH Check: Ensure the solution is Neutral (pH 6-8). If the solution is acidic (common with hydroiodide salts in water), neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent container corrosion.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put DMSO solutions in LDPE carboys; use HDPE or Glass).

Chemical Compatibility Matrix

The following table summarizes specific incompatibilities for 4-Benzylpiperidine-1-carboximidamide hydroiodide.

Chemical ClassInteraction RiskMechanism
Strong Oxidizers (Bleach,

, Nitric Acid)
HIGH Oxidizes

to

(Iodine gas). Causes pressure buildup and toxic fume release.
Strong Acids (HCl,

)
MODERATE May displace

(Hydrogen Iodide), a corrosive gas, or protonate the guanidine moiety further, increasing solubility/bioavailability.
Strong Bases (NaOH, KOH)LOW/MODERATE Will deprotonate the salt, liberating the free base (4-Benzylpiperidine-1-carboximidamide). The free base may be less water-soluble and precipitate, causing clogs in liquid waste lines.
Aldehydes/Ketones LOW The guanidine-like amine can react with aldehydes (Schiff base formation), potentially altering the waste profile, though usually not hazardous.

Emergency Contingencies: Spill Management

If the solid hydroiodide salt is spilled:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 respirator or work within a fume hood.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (water or ethanol).

  • Decontamination (The Iodine Fix):

    • If the spill turns yellow/brown (indicating iodine release), apply 10% Sodium Thiosulfate solution.

    • Mechanism:[4][5] Thiosulfate reduces elemental Iodine (

      
      ) back to colorless, water-soluble Iodide (
      
      
      
      ), making cleanup safer and preventing staining.
    • Reaction:

      
      
      
  • Disposal: Collect all spill cleanup materials into the Solid Hazardous Waste container.

References

  • PubChem. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide (Compound).[2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 15, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperidine-1-carboximidamide hydroiodide
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Reactant of Route 2
4-Benzylpiperidine-1-carboximidamide hydroiodide
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